L-GLUTAMINE-N-T-BOC (ALPHA-15N+)
Description
BenchChem offers high-quality L-GLUTAMINE-N-T-BOC (ALPHA-15N+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-GLUTAMINE-N-T-BOC (ALPHA-15N+) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
247.25 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: L-GLUTAMINE-N-T-BOC (ALPHA-15N+) in Chemical Biology & Drug Discovery
Part 1: Executive Summary & Chemical Architecture
L-Glutamine-N-t-Boc (alpha-15N) is a high-precision isotopic building block used primarily in Solid-Phase Peptide Synthesis (SPPS) and Nuclear Magnetic Resonance (NMR) structural biology. Unlike standard amino acids, this reagent carries a stable nitrogen-15 isotope (
This specific architecture serves a dual purpose in drug development:
-
Synthetic Control: The Boc group allows for orthogonal protection strategies in peptide assembly, specifically compatible with acid-labile deprotection cycles.
-
Spectral Visibility: The
label acts as a non-radioactive, NMR-active beacon ( ), enabling researchers to pinpoint the exact backbone dynamics of the glutamine residue within a complex protein or peptide fold, free from the background noise of side-chain amides.
Chemical Specifications
| Property | Detail |
| Chemical Name | N- |
| CAS (Unlabeled) | 13726-85-7 |
| Isotopic Enrichment | >98% atom |
| Protecting Group | tert-Butyloxycarbonyl (Boc) - Acid Labile |
| Solubility | Soluble in DMF, DCM, Methanol; Low solubility in water |
| Key Risk | High propensity for cyclization to Pyroglutamate (pGlu) under acidic conditions |
Part 2: Core Application – Solid-Phase Peptide Synthesis (SPPS)[7]
The primary utility of this compound is the site-specific incorporation of an NMR probe into a peptide sequence using Boc chemistry . Unlike Fmoc chemistry (which uses base for deprotection), Boc chemistry relies on acid (TFA) for deprotection and HF/TFMSA for cleavage.
The "Pyroglutamate" Challenge (Expertise & Experience)
Why this matters: Glutamine derivatives, particularly those with N-terminal protection like Boc, are notoriously unstable. The
Mechanism of Failure:
-
Acid Catalysis: During the removal of the Boc group (using TFA), the liberated
-amine is protonated. If the side chain is unprotected (as in this reagent), the amide nitrogen can attack the backbone, releasing ammonia and forming the cyclic lactam. -
Activation: During coupling, if the carboxyl group is activated too slowly, the side chain can cyclize.
Validated Protocol: Preventing Side Reactions
To ensure Trustworthiness , the following protocol minimizes pGlu formation during the incorporation of Boc-Gln(
Step-by-Step Workflow:
-
Coupling Reagents: Use DCC/HOBt or DIC/Oxyma . The addition of HOBt (1-Hydroxybenzotriazole) is critical. It forms an active ester that reacts rapidly with the resin-bound amine, outcompeting the slow intramolecular cyclization reaction.
-
Avoid: Slow activation methods like molecular sieves or unassisted carbodiimides.
-
-
Pre-Activation (Minimizing Exposure): Do not pre-activate the amino acid in the absence of the resin for long periods. Mix the Boc-Gln(
- )-OH, Coupling Reagent, and Additive immediately prior to adding to the reaction vessel. -
Deprotection Cycle:
-
Reagent: 50% TFA in Dichloromethane (DCM).
-
Modification: Limit exposure time. Standard Boc removal takes 20–30 minutes. For N-terminal Gln, reduce to strictly required times (monitor via Kaiser test) to prevent acid-catalyzed cyclization of the newly exposed amine.
-
-
Neutralization: Immediately after TFA treatment, wash efficiently with DCM and neutralize with 10% Diisopropylethylamine (DIEA) in DCM. Do not let the protonated amine sit idle.
Visualization: Synthesis & Risk Logic
Figure 1: Critical Control Points in Boc-Gln SPPS. The red node indicates the high-risk step requiring immediate neutralization.
Part 3: Structural Biology Applications (NMR)[5][8]
Once incorporated, the L-Glutamine-N-t-Boc (alpha-15N) residue serves as a permanent structural probe.
Backbone Dynamics (HSQC Fingerprinting)
In protein NMR, the amide proton (
-
Spectral Simplification: In a uniformly labeled protein, Glutamine side-chain amines (
) appear in the top right of an HSQC spectrum, often overlapping with Asn side chains. This reagent allows for residue-selective labeling . You will see only the backbone amide of the specific Glutamine residue(s) where this building block was used. -
Ligand Binding (SAR by NMR): If a drug candidate binds near the Glutamine residue, the chemical shift of the
atom will change significantly. This provides unambiguous evidence of binding location.
Mechanism of Action Studies
Researchers use this specific isotope pattern to study enzymes that modify the Glutamine backbone or side chain.
-
Transglutaminase Activity: While transglutaminases target the side chain, the stability of the backbone is often monitored to ensure the enzyme doesn't cleave the peptide bond. The
- signal remains distinct from any nitrogen incorporated into the side chain during enzymatic cross-linking.
Visualization: NMR Signal Assignment
Figure 2: The advantage of site-specific alpha-15N labeling is the elimination of spectral crowding from side-chain amides.
Part 4: References
-
Cambridge Isotope Laboratories. L-Glutamine-N-t-Boc (alpha-15N, 98%) Product Specification (NLM-3419).[1][2] Retrieved from
-
Sigma-Aldrich. Boc-Gln-OH-15N2 Product Specification.[3] Retrieved from
-
BenchChem. Pyroglutamic Acid Derivatives in Peptide Synthesis: A Comparative Guide. (2025).[4][5][6] Retrieved from
-
Creative Proteomics. Applications of Amino Acid Analysis in Pharmaceutical Research. Retrieved from
-
Fujifilm Wako. L-Glutamine-Nt-Boc (alpha-15N) Reagent Info. Retrieved from
Sources
An In-depth Technical Guide on the Stability and Storage of L-GLUTAMINE-N-T-BOC (ALPHA-15N+)
This guide provides a comprehensive technical overview of the stability and optimal storage conditions for L-GLUTAMINE-N-T-BOC (ALPHA-15N+), a crucial isotopically labeled and protected amino acid for research in drug development, proteomics, and biomolecular NMR. Adherence to these guidelines is paramount for ensuring the compound's integrity, leading to reproducible and reliable experimental outcomes.
Compound Overview: A Molecule of Precision
L-GLUTAMINE-N-T-BOC (ALPHA-15N+) is a specialized chemical entity designed for specific research applications. Its structure incorporates three key features: the L-glutamine backbone, a stable isotope label (¹⁵N) at the alpha-amine position, and a tert-butyloxycarbonyl (BOC) protecting group on the alpha-amine. This combination allows for precise tracking and analysis in complex biological systems.
The inherent stability of this molecule is a composite of the individual stabilities of the L-glutamine core and the BOC-protecting group. While the ¹⁵N isotope is stable and does not decay, the overall molecule is susceptible to degradation pathways influenced by environmental factors.[][2]
Intrinsic Stability and Degradation Pathways
The stability of L-GLUTAMINE-N-T-BOC (ALPHA-15N+) is primarily dictated by the lability of the L-glutamine side chain and the acid-sensitivity of the BOC-protecting group.
The L-Glutamine Core
Free L-glutamine is notoriously unstable in aqueous solutions, particularly at physiological pH and temperature.[3][4][5][6][7] Its degradation primarily proceeds through two pathways:
-
Intramolecular cyclization: The side-chain amide can attack the alpha-amino group, leading to the formation of pyroglutamic acid and the release of ammonia. This is a significant issue in cell culture media.[3]
-
Deamidation: The side-chain amide can be hydrolyzed to a carboxylic acid, yielding glutamic acid and ammonia.
The rate of degradation is accelerated by increased temperature and pH values outside the optimal range of approximately 6.0.[4][8]
The BOC-Protecting Group
The tert-butyloxycarbonyl (BOC) group is a widely used amine protecting group due to its stability under a broad range of conditions, except for acidic environments.[9][10][] Key stability characteristics include:
-
Acid Lability: The BOC group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[12][13] This is the most significant vulnerability of the BOC group and dictates that acidic conditions must be strictly avoided during storage and handling.
-
Base and Nucleophile Stability: The BOC group is generally stable in the presence of bases and most nucleophiles.[10][14]
-
Thermal Stability: While generally stable at ambient and refrigerated temperatures, the BOC group can be thermally cleaved at very high temperatures.[15]
The following diagram illustrates the primary degradation pathways for L-GLUTAMINE-N-T-BOC (ALPHA-15N+).
Caption: Primary degradation pathways for L-GLUTAMINE-N-T-BOC (ALPHA-15N+).
Recommended Storage Conditions
To mitigate the degradation pathways outlined above and ensure the long-term stability of L-GLUTAMINE-N-T-BOC (ALPHA-15N+), the following storage conditions are recommended. These recommendations are based on best practices for storing both BOC-protected amino acids and isotopically labeled compounds.[9][16]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below for long-term storage. 2-8°C for short-term storage. | Minimizes thermal degradation of the L-glutamine core and slows potential hydrolysis.[9][15][16] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation.[9][16] |
| Moisture | Store in a tightly sealed container in a desiccated environment. | Minimizes hydrolysis of the BOC group and degradation of the L-glutamine core.[9][16] |
| Light | Protect from light by using amber vials or storing in the dark. | Prevents potential photolytic degradation.[9][16] |
Handling and Preparation of Solutions
Proper handling during experimental use is critical to preserving the integrity of L-GLUTAMINE-N-T-BOC (ALPHA-15N+).
-
Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the compound.[15][16]
-
Weighing: Weigh the compound quickly in a low-humidity environment.
-
Solvents: For preparing stock solutions, use anhydrous, high-purity solvents.
-
Solution Storage: Stock solutions should be prepared fresh whenever possible. If storage is necessary, aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles. The stability of L-glutamine in solution is highly dependent on pH and temperature.[4][17]
Experimental Protocols for Stability Assessment
To validate the stability of L-GLUTAMINE-N-T-BOC (ALPHA-15N+) under your specific experimental conditions, the following protocols can be adapted.
Protocol for Assessing Thermal Stability
-
Sample Preparation: Weigh several aliquots of the compound into separate, tightly sealed vials.
-
Incubation: Place the vials at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
Time Points: At designated time intervals (e.g., 1, 2, 4, 8 weeks), remove one vial from each temperature.
-
Analysis: Analyze the purity of the sample using a suitable analytical method such as HPLC-MS or NMR.
-
Data Evaluation: Compare the purity of the stored samples to a control sample stored at -80°C.
Protocol for Assessing Solution Stability
-
Solution Preparation: Prepare a stock solution of the compound in your desired experimental buffer or solvent.
-
Aliquoting: Dispense the solution into several single-use aliquots.
-
Storage: Store the aliquots under different conditions (e.g., 4°C, 25°C).
-
Time Points: At regular intervals (e.g., 1, 6, 12, 24 hours), retrieve an aliquot from each storage condition.
-
Analysis: Immediately analyze the sample by HPLC-MS to quantify the parent compound and any degradation products.
The following workflow diagram outlines the general process for stability testing.
Caption: A generalized workflow for assessing the stability of L-GLUTAMINE-N-T-BOC (ALPHA-15N+).
Conclusion
The stability of L-GLUTAMINE-N-T-BOC (ALPHA-15N+) is a critical factor for the success of research endeavors that rely on its structural and isotopic integrity. The primary risks to its stability are exposure to acidic conditions, which will cleave the BOC group, and the inherent instability of the L-glutamine core in aqueous solutions, which is exacerbated by elevated temperatures and non-neutral pH. By adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the long-term viability of this valuable compound, thereby safeguarding the accuracy and reproducibility of their experimental results.
References
-
Amine Protection / Deprotection. Fisher Scientific.
-
Stability and Storage of Boc-Protected Diamines: A Technical Guide. Benchchem.
-
Double BOC protection selective removal method. Suzhou Highfine Biotech.
-
How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. BOC Sciences.
-
Arii, K., Kai, T., & Kokuba, Y. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 107-112.
-
Soberón, M., & González, A. (1987). Glutamine Degradation Through the ω-Amidase Pathway in Saccharomyces cerevisiae. Microbiology.
-
L-Glutamine. PubChem.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Best practices for handling and storing Amino-PEG36-Boc. Benchchem.
-
Preventing degradation of Gamma-L-Glutamyl-L-Glutamine in media. Benchchem.
-
Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability. Benchchem.
-
L-Glutamine. HiMedia Laboratories.
-
L-Glutamine-N-t-Boc (α-¹⁵N, 98%). Cambridge Isotope Laboratories.
-
Glutamine Metabolism Pathway. Boster Bio.
-
tert-Butyloxycarbonyl protecting group. Wikipedia.
-
L-Glutamine, Powder.
-
Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition, 10(4), 186-192.
-
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.
-
A Protic Ionic Liquid Catalyzed Strategy for Selective Hydrolytic Cleavage of tert-Butyloxycarbonyl Amine (N-Boc). ResearchGate.
-
L-Glutamine-N-t-Boc (alpha-15N, 98%). FUJIFILM Wako.
-
How To Properly Store Your Radiolabeled Compounds. Moravek.
-
Technical Bulletin. Sigma-Aldrich.
-
Amino Acid δ15N Can Detect Diet Effects on Pollution Risks for Yellow-Legged Gulls Overlooked by Trophic Position. Frontiers.
-
BOC-amino acids (tert-butyloxycarbonyl-protected). BOC Sciences.
-
Managing Storage of Radiolabeled Compounds. ORS News2Use - NIH.
-
L-Glutamine (α-¹⁵N, 98%). Cambridge Isotope Laboratories.
-
Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. PubMed.
-
Amino acid δ15N indicates lack of N isotope fractionation during soil organic nitrogen. OSTI.gov.
-
Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry.
-
Why is 14N predominant than 15N in amino acids?. ResearchGate.
-
L-GLUTAMINE-N-T-BOC. Eurisotop.
-
Cambridge Isotope Laboratories L-GLUTAMINE (ALPHA-15N, 98%), 1 G, 80143-57-3. Fisher Scientific.
-
The stability of L-glutamine in total parenteral nutrition solutions. PubMed.
-
Process for preparing Boc protected amino acid by (Boc) O. Google Patents.
-
Glutamine (L-Glutamine and Stable Glutamine). Biosera.
-
The Essential Guide to Glutamine in Cell Culture. Life in the Lab - ThermoFisher.
Sources
- 2. moravek.com [moravek.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. himedialabs.com [himedialabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biosera.com [biosera.com]
- 7. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 8. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Lab Reporter [fishersci.dk]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. Double BOC protection selective removal method [en.highfine.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial suppliers of L-GLUTAMINE-N-T-BOC (ALPHA-15N+)
Technical Whitepaper: Strategic Sourcing and Application of
Executive Summary
The procurement and utilization of
This guide provides a validated sourcing matrix, technical specifications for isotopic purity, and an optimized solid-phase peptide synthesis (SPPS) protocol designed to maximize the atom economy of this high-value reagent.
Part 1: Chemical Intelligence & Specifications
Before sourcing, it is imperative to distinguish the specific isotopomer required.[1] The designation
| Feature | Specification | Technical Note |
| Chemical Name | "Boc" protects the | |
| Formula | MW shift is +1 Da vs. unlabeled. | |
| Isotopic Enrichment | Critical for signal-to-noise ratio in HSQC. | |
| Chiral Purity | D-isomer impurities terminate helices.[1] | |
| Side Chain | Unprotected ( | Risk: Dehydration to nitrile during activation.[1] |
| CAS (Unlabeled) | 13726-85-7 | Reference for chemical structure.[3][4] |
| CAS (Labeled) | Varies by vendor | Often listed as "NA" or proprietary.[1] |
Part 2: Strategic Sourcing Landscape
The following suppliers have been vetted for isotopic integrity and chemical purity. Note that while many suppliers list "Boc-Gln," the specific
Primary Commercial Suppliers
| Supplier | Product Code | Enrichment | Purity | Notes |
| Cambridge Isotope Labs (CIL) | NLM-3419 | 98% | >98% | Gold Standard. Direct manufacturer. The specific code NLM-3419 matches the |
| Sigma-Aldrich (Merck) | Inquire | 98% | >98% | Often resells Isotec/CIL. Catalog lists double-labeled ( |
| CortecNet | CN1021P | 98% | >98% | Strong EU distribution.[1] Often stocks the double-labeled version; request custom quote for |
| Silantes | Custom | >98% | >98% | Specializes in backbone-labeled amino acids derived from algal hydrolysates or fermentation.[1] |
Sourcing Recommendation:
For backbone NMR assignment, CIL NLM-3419 is the most reliable off-the-shelf option. If studying side-chain hydrogen bonding, ensure you do not purchase the double-labeled (
Part 3: Application Science & Experimental Logic
Why Boc-Chemistry for Labeled Peptides?
While Fmoc is safer, Boc-chemistry is preferred for
-
Aggregation Breaking: Boc-SPPS allows for in situ neutralization, which can disrupt secondary structures (beta-sheets) that cause "difficult sequences" to fail during synthesis.[1]
-
Base-Labile PTMs: If the peptide contains base-sensitive modifications (e.g., specific glyco-forms), the repetitive piperidine treatments in Fmoc chemistry will degrade the molecule. Boc (acid deprotection) avoids this.[1]
The Glutamine Side-Chain Hazard
Critical Causality: Most commercial Boc-Gln-
-
The Risk: During carboxyl activation (using DCC/DIC), the unprotected side chain can dehydrate to form a nitrile (
) or cyclize to form pyroglutamate, terminating the chain or modifying the sequence. -
The Solution: You must use HOBt (Hydroxybenzotriazole) or Oxyma as an additive.[1] These scavengers prevent the formation of the reactive intermediate that leads to dehydration.[1]
Part 4: Optimized Experimental Protocol (Boc-SPPS)
Objective: Incorporate Boc-Gln-
Reagents:
-
Resin: MBHA or PAM resin (0.5 mmol/g loading).[1]
-
Activator: DIC (Diisopropylcarbodiimide).[1]
-
Additive: HOBt (anhydrous).[1]
-
Solvent: DMF (Dimethylformamide) and DCM (Dichloromethane).
-
Deprotection: 50% TFA in DCM.[1]
Workflow Diagram (DOT):
Figure 1: Optimized Boc-SPPS cycle for expensive isotopic reagents. Note the pre-activation step with HOBt to protect the Glutamine side chain.
Step-by-Step Methodology:
-
Deprotection: Treat resin with 50% TFA/DCM (2
1 min) to remove the Boc group from the previous amino acid.[1] -
Neutralization: Crucial Step.[1] Wash with 5% DIEA in DCM.[1] This ensures the N-terminus is free (
) and not a salt ( ), which is required for coupling. -
Activation (The "Atom Economy" Method):
-
Coupling: Add the pre-activated mixture to the resin.[1] Shake for 60 minutes.
-
Monitoring: Perform a Kaiser test. If blue (positive for amines), recouple using HBTU/DIEA (if sample remains). If colorless, proceed.
Part 5: Quality Control & Validation
Upon cleavage (typically HF) and purification, the presence of the label must be validated.[1]
-
Mass Spectrometry (ESI-MS):
-
Look for a mass shift of +1 Da per incorporated Gln residue compared to the natural abundance theoretical mass.[1]
-
-
1D
N-Edited Proton NMR:-
Run a 1D isotope-filtered experiment. Only protons attached to
N (the backbone amide of the Glutamine) will appear. -
Success Criteria: A distinct doublet (due to
coupling ~90 Hz) in the amide region (8.0 - 8.5 ppm).
-
Validation Logic Flow (DOT):
Figure 2: Analytical validation workflow to confirm isotopic incorporation.
References
-
CortecNet. (2023).[1] Boc-Amino Acids for NMR. Retrieved from [Link]
-
Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational Boc Chemistry).[1]
Sources
L-GLUTAMINE-N-T-BOC (ALPHA-15N+) material safety data sheet (MSDS)
Material Safety, Synthesis Strategy, and Isotopic Application
Part 1: Molecular Architecture & Identity
This guide addresses N-alpha-t-Boc-L-glutamine-alpha-15N , a high-value isotopic reagent used primarily in Nuclear Magnetic Resonance (NMR) structural biology and precision Solid-Phase Peptide Synthesis (SPPS). Unlike standard reagents, the handling of this material requires a dual-safety approach: personal safety (standard GHS) and material integrity safety (preventing isotopic dilution and chemical degradation).
Chemical Specification Table
| Property | Specification |
| Chemical Name | N-alpha-t-Boc-L-glutamine-alpha-15N |
| Common Abbreviation | Boc-Gln-OH (15N) |
| CAS Number (Unlabeled) | 13726-85-7 (Reference for chemical behavior) |
| CAS Number (Labeled) | Varies by enrichment batch (often referenced via unlabeled CAS) |
| Molecular Formula | C₁₀H₁₈N₂O₅ (Adjusted MW for 15N: +1 Da) |
| Molecular Weight | ~247.26 g/mol (vs. 246.26 unlabeled) |
| Isotopic Enrichment | ≥ 98 atom % 15N (Alpha Nitrogen) |
| Protecting Group | tert-Butyloxycarbonyl (Boc) - Acid Labile |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DCM, Methanol; Sparingly soluble in water |
Part 2: Strategic Safety & Handling (The Enhanced MSDS)
While this compound is classified as Non-Hazardous under GHS standards, the "Safety" in this context refers to the protection of the experiment and the reagent.
Hazards Identification (GHS)
-
Signal Word: Warning (Precautionary)
-
Hazard Statements:
-
Precautionary Measures: Use standard PPE (Nitrile gloves, safety goggles). Work within a fume hood to avoid inhalation of fine dust.
Critical Storage & Stability (The "Economic Safety" Protocol)
The primary risk with Boc-Gln-OH (15N) is autocatalytic degradation and moisture sensitivity .
-
Acid Sensitivity: The Boc group is acid-labile.[3] NEVER store this reagent in the same secondary container as strong acids (TFA, HCl) or scavengers that emit acidic fumes. Exposure will lead to premature deprotection and loss of the isotopic label.
-
The Glutamine Instability (Cyclization): Glutamine is prone to cyclization into pyroglutamic acid (pGlu), releasing ammonia. This reaction is accelerated by:
-
Storage Protocol:
-
Temperature: -20°C (Long term) or 2-8°C (Active use).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.
-
Desiccation: Mandatory. Allow the vial to equilibrate to room temperature before opening to prevent condensation on the hygroscopic powder.
-
Part 3: Application Logic – Solid Phase Peptide Synthesis (SPPS)
This reagent is designed for Boc-Chemistry SPPS . It is NOT compatible with standard Fmoc protocols unless specific orthogonal strategies are employed.
The Boc-Cycle Mechanism
In Boc synthesis, the N-alpha protection is removed by Trifluoroacetic Acid (TFA). Because the 15N isotope is located on the alpha-amine, the integrity of this amine during deprotection is paramount.
Expert Insight: Unlike Fmoc chemistry, where the base-labile group is removed gently, Boc chemistry exposes the peptide to repeated acid shocks.
-
Deprotection: 50% TFA in Dichloromethane (DCM).
-
Neutralization: 10% Diisopropylethylamine (DIEA) in DCM.
-
Coupling: DCC/HOBt or DIC/Oxyma.
Visualization: The Acidolytic Deprotection Pathway
The following diagram illustrates the removal of the Boc group using TFA, a critical step that liberates the 15N-labeled amine for the next coupling event.
Caption: Mechanism of Boc removal. Note the generation of tert-butyl cations, which must be scavenged to prevent alkylation of the 15N-amine or side chains.[5]
Protocol: Coupling the 15N-Glutamine
Objective: Incorporate 15N-Gln without side-chain dehydration.
-
Activation: Dissolve Boc-Gln-OH (15N) in DMF/DCM.
-
Warning: Avoid using carbodiimides (DCC/DIC) without additives (HOBt/HOAt). Direct carbodiimide activation of Glutamine can dehydrate the side-chain amide (
) into a nitrile ( ).
-
-
Recommended Method: Use active esters (OSu) or HOBt-mediated coupling.
-
Stoichiometry: Since the isotope is expensive, do not use the standard 5-10x excess. Use 1.5x - 2.0x excess with extended coupling times (2-4 hours) to ensure efficiency without waste.
-
Monitoring: Use the Kaiser test (Ninhydrin) to verify coupling completion.
Part 4: Analytical Utility – NMR Spectroscopy[8]
The primary justification for using this reagent is to introduce a spin-active nucleus (
Why Alpha-15N?
-
Backbone Assignment: The amide proton (
) and the attached nitrogen ( ) form the "fingerprint" of the protein in 2D HSQC spectra. -
Relaxation Studies:
relaxation ( , NOE) provides direct data on protein backbone dynamics and flexibility.
Experimental Workflow: From Powder to Structure
The following workflow outlines the lifecycle of the reagent from storage to data generation.
Caption: Operational workflow for converting the 15N-labeled precursor into actionable structural data.
Part 5: Emergency & Waste Management
Accidental Release Measures
-
Spill: Do not use water (material is expensive and soluble). Sweep up carefully with a dry brush and attempt to recover if contamination is minimal. If contaminated, dispose of as solid chemical waste.
-
Decontamination: Wipe surface with 70% Ethanol.
Waste Disposal
-
Unused Reagent: Due to high cost, unused reagent should be re-certified and stored.
-
Reaction Waste: Solutions containing TFA and DCM must be disposed of in Halogenated Organic Waste streams.
-
Isotope Regulations: Stable isotopes (
) are generally not regulated as radioactive waste and can be processed via standard chemical disposal channels.
References
-
Sigma-Aldrich. (n.d.). Boc-Gln-OH Product Specification and Safety Data. Retrieved from
-
Cambridge Isotope Laboratories. (n.d.). Protected Amino Acids for Peptide Synthesis: Stability and Handling. Retrieved from
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: Boc vs Fmoc Strategies. Retrieved from
-
BenchChem. (2025). Stability and Optimal Storage of Boc-Protected Amino Acids. Retrieved from
Sources
The N-t-Boc Protecting Group: A Strategic Guide for High-Fidelity Synthesis
Executive Summary
The tert-butyloxycarbonyl (Boc) group stands as a cornerstone in the architecture of modern organic synthesis, particularly within peptide chemistry and peptidomimetic drug design.[1][2] While often categorized simply as an "acid-labile" group, its utility stems from its unique steric bulk, electronic stability against nucleophiles, and clean orthogonality to base-labile (Fmoc) and hydrogenolysis-sensitive (Cbz) groups.
This guide moves beyond textbook definitions to address the mechanistic causality of Boc chemistry. It is designed for scientists who need to control the kinetic landscape of protection and deprotection, minimize cation-mediated scrambling, and integrate Boc strategies into complex drug discovery workflows.
Part 1: Fundamental Chemistry & Stability Profile
The Boc group functions by converting a nucleophilic amine into a carbamate. This transformation suppresses the nucleophilicity of the nitrogen via resonance delocalization of the lone pair into the carbonyl oxygen, while the bulky tert-butyl group provides steric shielding.
Stability Matrix
| Condition | Stability | Mechanistic Insight |
| Basic (pH > 12) | High | Resistant to hydrolysis due to steric bulk and lack of acidic protons on the |
| Nucleophiles | High | Stable against amines, organolithiums, and Grignards (at low temps). |
| Reductive | High | Stable to catalytic hydrogenolysis ( |
| Acidic (TFA/HCl) | Low | Rapidly cleaved via |
Orthogonality in Drug Design
In complex molecule synthesis, Boc is frequently paired with Fmoc (base-labile) and Alloc (Pd-labile) to create a tri-orthogonal system. This allows for the selective deprotection of specific sites for functionalization—a critical requirement for Antibody-Drug Conjugates (ADCs) and PROTAC linker synthesis.
Part 2: Strategic Installation (Protection)
While Boc-Cl was historically used, it is unstable and toxic. The industry standard is Di-tert-butyl dicarbonate (
Mechanism of Protection
The reaction is a nucleophilic acyl substitution. The amine attacks the carbonyl of
Figure 1: Mechanism of amine protection using
Optimized Protocol: Standard Amine Protection
Reagents:
-
Dissolution: Dissolve substrate in DCM (0.2 M).
-
Base Addition: Add
followed by . -
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (ninhydrin stain will disappear).
-
Workup: Wash with 1M citric acid (to remove unreacted amine/base)
sat. Brine. -
Purification: Usually not required; recrystallize from hexane/EtOAc if needed.
Expert Note: For amino acids, use a biphasic system (THF/1M NaOH) to maintain solubility of the zwitterion while reacting the amine.
Part 3: The Deprotection Landscape & Cation Scavenging
Deprotection is the most critical step in Boc chemistry. It is not merely about removing the group; it is about managing the reactive tert-butyl cation (
The Mechanism of Acidolysis
The carbonyl oxygen is protonated, leading to the cleavage of the
The Danger: If not quenched, the
Figure 2: Acidolytic deprotection pathway highlighting the competition between scavenging and side-chain alkylation.
Scavenger Cocktails
For simple amines, neat TFA is sufficient. For peptides, you must use scavengers.
| Cocktail Name | Composition (v/v) | Application |
| Standard | TFA / DCM (1:1) | Simple organic amines; no sensitive groups. |
| Reagent K | TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%) | The "Gold Standard" for peptides containing Trp, Met, Cys, Tyr. |
| Silane Mix | TFA (95%) / TIPS (2.5%) / Water (2.5%) | Odorless alternative to Reagent K; excellent for Trp protection. |
Protocol: High-Fidelity Deprotection (TFA/TIPS)
-
Preparation: Prepare a fresh solution of TFA/TIPS/
(95:2.5:2.5). -
Addition: Add cocktail to the solid substrate (10 mL per gram of resin/compound).
-
Reaction: Stir at RT for 30–60 mins.
-
Precipitation:
-
Workup: The ether precipitation removes the scavenged
adducts.
Part 4: Troubleshooting & Side Reactions
Even with standard protocols, specific sequences or structures can fail.
Diketopiperazine (DKP) Formation
-
Mechanism: In dipeptides (especially with Pro or Gly at the C-terminus), the N-terminal amine attacks the C-terminal ester after Boc removal, forming a cyclic byproduct and cleaving the chain from the resin.
-
Solution: Avoid base treatments after deprotection if possible.[8] Use bulky resins (Trityl) or perform coupling immediately after neutralization.
Aspartimide Formation[8][9]
-
Mechanism: Aspartic acid side chains can cyclize with the backbone amide under basic conditions or repeated acid cycles.
-
Solution: Use sterically hindered protecting groups for Asp (e.g.,
) or add HOBt to the deprotection mix to suppress cyclization.
t-Butyl Cation Scrambling
-
Symptom: Mass spec shows +56 Da adducts on the peptide.
-
Solution: Increase scavenger concentration. Switch to Reagent K. Ensure the reaction volume is high enough to dilute the cation concentration.
References
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive source for stability data).
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational Boc SPPS paper).[1]
-
Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society, 79(16), 4427–4431. (Early work establishing tert-butyl carbamate stability).
-
Lundt, B. F., et al. (1978). Selective removal of the N alpha-benzyloxycarbonyl group in the presence of N epsilon-tert-butyloxycarbonyl by catalytic hydrogenolysis. International Journal of Peptide and Protein Research. (Discusses orthogonality and scavenging).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review of side reactions and scavenger cocktails).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Applications of L-GLUTAMINE-N-T-BOC (ALPHA-15N+) in NMR spectroscopy
Application Note: Site-Specific Isotopic Labeling Utilizing L-Glutamine-N-t-Boc ( - N+) for Advanced NMR Spectroscopy
Strategic Rationale & Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is the premier modality for elucidating protein structural dynamics and transient protein-ligand interactions in solution. However, as target proteins increase in molecular weight, spectral crowding in 2D
The Causality of the Boc Protecting Group:
While Fmoc-based Solid Phase Peptide Synthesis (SPPS) is the industry standard for routine peptide assembly, the tert-butyloxycarbonyl (Boc) protecting group is strategically mandated for specific advanced structural biology applications. Most notably, the synthesis of peptide
The Causality of the
Mechanistic Workflow Visualization
Workflow: Boc-SPPS assembly of 15N-Gln probes to 2D HSQC NMR structural analysis.
Experimental Protocols (Self-Validating Systems)
Note: The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the success of the current validation checkpoint.
Protocol A: Boc-SPPS Assembly of
-
Resin Preparation : Swell 0.1 mmol of MBHA resin in Dimethylformamide (DMF) for 30 minutes.
-
Deprotection : Treat the resin with 100% Trifluoroacetic acid (TFA) for 2 x 1 minute to remove the N-terminal Boc group. Wash extensively with DMF.
-
Validation Checkpoint 1: Perform a quantitative Ninhydrin (Kaiser) test. A deep blue resin indicates successful deprotection (presence of free primary amines).
-
-
Isotope Coupling :
-
Prepare a solution of 0.15 mmol (1.5 eq) L-Glutamine-N-t-Boc (
- N+), 0.145 mmol HATU, and 0.3 mmol N,N-Diisopropylethylamine (DIPEA) in minimal DMF. -
Causality: HATU is selected over standard HBTU due to its superior kinetics and efficiency. This is critical when using a reduced molar excess (1.5x instead of the standard 4x-5x) of the costly
N-labeled amino acid to drive the reaction to completion[2]. -
React for 2 hours at room temperature.
-
Validation Checkpoint 2: Repeat the Kaiser test. A yellow/colorless result confirms complete coupling. If blue, perform a second coupling cycle.
-
-
Cleavage : Cleave the peptide from the resin using anhydrous Hydrogen Fluoride (HF) containing 5% p-cresol (scavenger) at 0°C for 1 hour.
-
Purification & Validation : Precipitate the crude peptide in cold ether, dissolve in 50% acetonitrile/water, and lyophilize.
-
Validation Checkpoint 3: Analyze via LC-MS. The target mass must show an exact +1.00 Da shift compared to the theoretical unlabeled peptide mass, confirming successful
N incorporation.
-
Protocol B: 2D
-
Sample Formulation : Dissolve the purified
N-labeled peptide in NMR Buffer (20 mM Sodium Phosphate, 150 mM NaCl, pH 6.5). Add 5-10% to provide a lock signal for the spectrometer.-
Causality: A slightly acidic pH (6.5) is chosen to minimize the chemical exchange rate of the backbone amide protons with the bulk solvent, which would otherwise broaden or completely erase the
N- H cross-peaks.
-
-
1D Prescreening :
-
Validation Checkpoint 4: Acquire a standard 1D
H NMR spectrum. Assess the amide region (7.5 - 9.0 ppm). Sharp, well-dispersed peaks validate that the peptide is folded and monomeric. Broad peaks indicate aggregation, requiring buffer optimization (e.g., altering ionic strength) before committing to lengthy 2D acquisitions[3].
-
-
2D HSQC Acquisition : Acquire the 2D
H- N HSQC spectrum using the parameters outlined in Table 1. -
Ligand Titration (CSP) : Serially add the unlabeled binding partner (ligand or target protein) to the NMR tube at molar ratios of 1:0.5, 1:1, 1:2, and 1:5. Overlay the resulting HSQC spectra.
-
Data Interpretation: A shift in the
N-Gln cross-peak indicates a change in the local magnetic environment, confirming the glutamine residue is directly involved in the binding interface or undergoes an allosteric conformational shift[2].
-
Quantitative Data Presentation
Table 1: Optimized 2D
| Parameter | Recommended Value | Mechanistic Rationale |
|---|---|---|
| Spectrometer Frequency | 600 MHz or 900 MHz | Higher magnetic fields resolve complex spectra and exponentially increase sensitivity for low-concentration probes[2]. |
| Temperature | 298 K (25°C) | Balances physiological relevance with the tumbling correlation time of the peptide. |
| D1 Relaxation Delay | 1.0 - 1.5 s | Ensures complete longitudinal relaxation of the magnetization between scans. |
| Scans per Increment | 16 - 32 | Compensates for the inherently low concentration of the isolated peptide probe. |
| t1 Increments (
Table 2: Diagnostic Chemical Shifts for
| Nucleus | Expected Shift (ppm) | Variance Factors |
|---|
| Backbone Amide
Using L-GLUTAMINE-N-T-BOC (ALPHA-15N+) as a tracer in mass spectrometry
Application Note: Utilization of L-Glutamine-N-t-Boc ( - N) in Mass Spectrometry
Abstract
This technical guide details the application of L-Glutamine-N-t-Boc (
Introduction & Mechanistic Basis[1][2]
The Compound[3][4][5][6][7]
-
Chemical Name: N-
-t-Boc-L-Glutamine-ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - N[1] -
Label Position: Alpha-amine nitrogen (
N).[1]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Function: The Boc group protects the
-amine from reacting during peptide coupling, while the N isotope provides a +0.997 Da mass shift per residue, distinguishable by high-resolution MS.
Why use Boc-Protected N-Gln?
While free
-
Targeted Proteomics: To quantify a specific protein in a complex matrix (e.g., plasma), researchers synthesize a "heavy" peptide standard (Internal Standard) that mimics the target protein's tryptic peptide.
-
Retention Time Locking: The Boc-Gln(
N) is incorporated into the peptide sequence. The resulting "heavy" peptide co-elutes exactly with the endogenous "light" peptide but is mass-resolved, eliminating ionization variability errors.
Application I: Synthesis of N-Labeled Internal Standards
Primary Use Case: Creating heavy peptides for MRM/PRM quantification.
Workflow Logic
The
Protocol: Incorporation via SPPS
Note: While Fmoc chemistry is standard, Boc chemistry is preferred for base-sensitive peptides or "difficult" sequences prone to aggregation.
Materials:
-
L-Glutamine-N-t-Boc (
-ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> N)[1] -
PAM or MBHA Resin
-
Coupling Reagents: HBTU/HOBt or DIC/Oxyma
-
Deprotection Reagent: Trifluoroacetic acid (TFA)[2]
-
Scavengers: Thioanisole (if Met/Cys present)[3]
Step-by-Step Procedure:
-
Resin Swelling: Swell 100 mg of resin in Dichloromethane (DCM) for 30 min.
-
Deprotection (Cycle Start): Remove the Boc group from the resin-bound N-terminus using 50% TFA in DCM (2 x 1 min). Warning: TFA is corrosive.
-
Wash: DCM (3x), Isopropanol (2x), DCM (3x).
-
Coupling (The Tracer Step):
-
Dissolve L-Glutamine-N-t-Boc (
- N) (3-fold excess relative to resin loading) in DMF. -
Add activator (HBTU, 3-fold excess) and base (DIPEA, 6-fold excess).
-
Incubate with resin for 45–60 minutes.
-
-
Validation: Perform a Kaiser test. If negative (no blue color), coupling is complete.
-
Cleavage: Final cleavage of the peptide from resin using HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid).[4] Note: Standard TFA cleavage does not remove peptides from PAM resin; HF is required for Boc chemistry.
Visualization: Synthesis Workflow
Caption: Incorporation of Boc-Gln(
Application II: Metabolic Tracer Preparation (Deprotection)
Secondary Use Case: Generating free
If you possess the Boc-protected form but require free Glutamine for cell culture (e.g., to track glutaminolysis), you must chemically remove the Boc group. Do not add Boc-Gln directly to cells ; it will not be transported by SLC1A5 (ASCT2) efficiently.
Deprotection Protocol
Objective: Yield L-Glutamine-
-
Dissolution: Dissolve 50 mg of L-Glutamine-N-t-Boc (
- N) in 2 mL of 50% TFA/DCM (v/v). -
Reaction: Stir at room temperature for 30 minutes. The evolution of CO₂ gas indicates Boc removal.
-
Evaporation: Use a nitrogen stream or rotary evaporator to remove TFA/DCM. Critical: Do not heat above 30°C to prevent cyclization to Pyroglutamate.
-
Neutralization: The residue is a TFA salt. Dissolve in water and neutralize with dilute ammonium bicarbonate (NH₄HCO₃) to pH 7.0.
-
Purification (Optional but Recommended): Pass through a small SCX (Strong Cation Exchange) SPE cartridge to remove residual organic contaminants.
Mass Spectrometry Method Parameters
Fragmentation Behavior
When analyzing peptides containing Gln(
-
Mass Shift: The precursor ion
increases by +1 Da per labeled Gln. -
Immonium Ions: The Glutamine immonium ion (normally m/z 101.07) will shift to m/z 102.07 . This is a specific diagnostic marker for the presence of the label.
MRM Transitions (Triple Quadrupole)
Use these settings for validation.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Note |
| L-Gln (Unlabeled) | 147.1 | 130.1 | 15 | Loss of NH |
| L-Gln (Unlabeled) | 147.1 | 84.1 | 22 | Immonium-like fragment |
| L-Gln ( | 148.1 | 131.1 | 15 | Retains |
| L-Gln ( | 148.1 | 85.1 | 22 | Shifted fragment |
| Pyro-Glu ( | 131.1 | 85.1 | 20 | Interference Warning |
Critical Technical Insight:
Glutamine spontaneously cyclizes to Pyroglutamate (loss of 17 Da, NH
-
Gln(
N) MW: 147.1 Da. -
PyroGlu(
N) MW: 130.1 Da. -
Conflict: The source-induced loss of NH
from Gln( N) creates an ion at m/z 131.1, which is isobaric with protonated PyroGlu( N). Always separate Gln and PyroGlu chromatographically (HILIC columns recommended) to avoid quantification errors.
Visualization: MS Fragmentation Logic
Caption: Fragmentation pathway identifying the specific
Data Analysis & Calculations
Calculating Enrichment (Atom Percent Excess - APE)
For metabolic studies using the deprotected tracer:
Quality Control for Peptide Synthesis
When using the Boc-Gln(
-
Check: Run a full scan MS of the synthesized peptide.
-
Pass Criteria: The monoisotopic peak (
) should be shifted by exactly +1 Da compared to the theoretical unlabeled mass. The presence of an peak indicates incomplete coupling or contamination with unlabeled Gln.
References
-
Cambridge Isotope Laboratories. (2025).[1] L-Glutamine-N-t-Boc (
- N) Product Specification and Applications. Retrieved from -
BenchChem. (2024). Application Note: Quantification of L-Glutamine in Human Plasma by LC-MS/MS using Stable Isotope Standards. Retrieved from
-
National Institutes of Health (NIH). (2010). Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions. Journal of the American Society for Mass Spectrometry.[5] Retrieved from
-
ChemPep. (2023). Boc Solid Phase Peptide Synthesis Protocols and Deprotection Strategies. Retrieved from
-
Eurisotop. (2024).[6] Metabolic Flux Analysis and Amino Acid Tracers. Retrieved from
Quantitative analysis of glutamine metabolism using L-GLUTAMINE-N-T-BOC (ALPHA-15N+)
Application Note: Quantitative Analysis of Glutamine Metabolism using L-GLUTAMINE-N-T-BOC (ALPHA-15N+)
Abstract
This guide details the protocol for utilizing L-GLUTAMINE-N-T-BOC (ALPHA-15N+) as a precursor for generating high-purity metabolic tracers. While this compound is primarily a building block for peptide synthesis, it serves as a critical source for generating
Introduction: The Strategic Value of - N Tracing
Glutamine is the primary nitrogen donor for nucleotide biosynthesis and a carbon source for the TCA cycle (anaplerosis) in proliferating cells.[1] Standard
Using
-
Scenario A (Transamination): The nitrogen is transferred to pyruvate to form Alanine (via GPT) or oxaloacetate to form Aspartate (via GOT). This supports biomass synthesis.
-
Scenario B (Deamination): The nitrogen is cleaved by Glutamate Dehydrogenase (GDH) to release Ammonia (
NH ) and -Ketoglutarate. This supports bioenergetics and redox balance.
Note on the Precursor: The starting material, L-GLUTAMINE-N-T-BOC (ALPHA-15N+), contains a tert-butyloxycarbonyl (Boc) protecting group.[2] This group renders the amino acid transport-incompetent in live cells. It must be chemically removed before metabolic applications.
Phase I: Pre-Analytical Preparation (Chemical Deprotection)
Objective: Convert the protected precursor into biologically active L-[
Reagents Required:
-
L-GLUTAMINE-N-T-BOC (ALPHA-15N+)
-
Trifluoroacetic acid (TFA), HPLC Grade
-
Dichloromethane (DCM), Anhydrous
-
Diethyl Ether (Cold)
-
Methanol
Protocol:
-
Dissolution: Dissolve 100 mg of Boc-L-Gln-(
- N) in 2 mL of DCM in a round-bottom flask. -
Acidolysis: Add 2 mL of TFA dropwise while stirring on ice (0°C).
-
Reaction: Allow the mixture to warm to room temperature. Stir for 60 minutes.
-
Evaporation: Remove solvent under a stream of nitrogen or rotary evaporation (keep temperature <40°C to prevent pyroglutamate formation).
-
Precipitation: Add 10 mL of ice-cold diethyl ether to the oily residue. Triturate until a white solid forms.[5]
-
Centrifugation: Pellet the solid (3000 x g, 5 min) and decant the ether. Repeat wash 2x.
-
Neutralization (Critical for Cell Culture): Dissolve the solid in a minimal volume of water. Adjust pH to 7.0 using 1M NaOH or pass through a weak anion exchange resin.
-
Lyophilization: Freeze-dry to obtain pure L-[
N]-Glutamine powder.
Phase II: Biological Application (Cell Culture)
Objective: Pulse-labeling of cells to reach isotopic steady state.
Media Preparation:
-
Base Media: DMEM or RPMI (Glutamine-free).
-
Serum: Dialyzed FBS (10%) is mandatory to remove background unlabeled glutamine.
-
Tracer: Reconstitute the deprotected L-[
N]-Glutamine to a final concentration of 2-4 mM (cell-type dependent).
Experimental Workflow:
-
Seed Cells: Plate cells (e.g.,
cells/dish) in standard media and allow adherence (24h). -
Wash: Rinse cells 2x with warm PBS to remove unlabeled glutamine.
-
Pulse: Add the
N-Glutamine labeled media. -
Incubation: Incubate for 12–24 hours (sufficient for isotopic steady state in central carbon metabolism).
-
Quench:
-
Aspirate media rapidly.
-
Wash with ice-cold saline (0.9% NaCl).
-
Add 500 µL of Methanol:Acetonitrile:Water (2:2:1, -20°C) to lyse cells and quench metabolism.
-
-
Extraction: Scrape cells, vortex, and centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant for NMR.
Phase III: Analytical Workflow (NMR Spectroscopy)
Objective: Detection of
-
Instrument: 600 MHz NMR (or higher) equipped with a CryoProbe for enhanced sensitivity.
-
Pulse Sequence: 2D
H- N HSQC (Heteronuclear Single Quantum Coherence).-
Why HSQC? Direct
N detection is insensitive. HSQC detects the proton signal attached to the N, boosting sensitivity by a factor of ~300.
-
Acquisition Parameters:
| Parameter | Setting | Notes |
| Temperature | 298 K (25°C) | Standard biological temp. |
| Solvent | D | Added to extract for lock signal. |
| Reference | DSS (0 ppm) | Internal standard. |
| Scan Number | 64 - 128 | Depends on metabolite concentration. |
| Relaxation Delay | 1.5 - 2.0 s | Ensure full relaxation. |
Data Analysis & Interpretation
The metabolic fate of the
Key Metabolite Chemical Shifts (Reference)
Note: Shifts may vary slightly based on pH and temperature. Values are relative to liquid NH
| Metabolite | Metabolic Pathway Indicated | ||
| Glutamine ( | ~45.2 | 3.76 | Unmetabolized Substrate |
| Glutamate ( | ~47.5 | 3.74 | Glutaminase (GLS) Activity |
| Alanine ( | ~42.8 | 1.48 | Transamination (GPT/ALT) |
| Aspartate ( | ~48.1 | 3.89 | Transamination (GOT/AST) |
| Ammonium ( | ~21.0 | 7.10 | Oxidative Deamination (GDH) |
Calculating Metabolic Flux Ratios
To quantify the "Metabolic Switch" between proliferation and maintenance:
-
High Ratio (>1): Indicates active proliferation (nitrogen used for amino acid synthesis).
-
Low Ratio (<1): Indicates energy stress (nitrogen dumped as waste ammonia via GDH).
Visualizing the Metabolic Fate
Caption: Pathway map showing the conversion of the Boc-protected precursor to the active tracer, and the subsequent divergence of the
References
-
Lane, A. N., & Fan, T. W. (2015). NMR-based stable isotope resolved metabolomics in systems biochemistry. Archives of Biochemistry and Biophysics, 568, 3-14.
-
Kanamori, K., & Ross, B. D. (1993).
N NMR measurement of the in vivo rate of glutamine synthesis and utilization at steady state in the brain of the hyperammonaemic rat. Biochemical Journal, 293(Pt 2), 461–468. -
Clendenin, C., et al. (2019). NMR-based metabolite studies with
N amino acids.[5][6][7][8] Scientific Reports, 9, 12809. -
BenchChem. (2025).[1][2] Application Notes: Boc Deprotection Using Trifluoroacetic Acid (TFA).[2][3][9][10]
-
Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622–D631.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. A shift in glutamine nitrogen metabolism contributes to the malignant progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. 15N n.m.r. measurement of the in vivo rate of glutamine synthesis and utilization at steady state in the brain of the hyperammonaemic rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 15N NMR study of in vivo cerebral glutamine synthesis in hyperammonemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective (15)N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
Troubleshooting & Optimization
Optimizing L-GLUTAMINE-N-T-BOC (ALPHA-15N+) concentration in media
Technical Support Center: Optimizing L-GLUTAMINE-N-T-BOC ( - N)
Executive Summary: The Molecule & The Mission
Molecule: L-Glutamine-N-t-Boc (
User Note: The term "Media" in this guide refers to Reaction Media (Solvents) for synthesis or Analytical Media for NMR.
ngcontent-ng-c2372798075="" class="ng-star-inserted">CRITICAL WARNING: If you are attempting to use Boc-protected Glutamine in Cell Culture Media for metabolic uptake, STOP . The tert-butoxycarbonyl (Boc) group prevents enzymatic recognition and transport. Cells require free L-Glutamine. This guide focuses on chemical synthesis and structural biology applications.
Part 1: Optimizing Reaction Media for Peptide Synthesis (SPPS)
When incorporating an expensive isotope like
The Solubility/Concentration Paradox
Boc-Gln is prone to aggregation and has poor solubility in Dichloromethane (DCM), the standard Boc-SPPS solvent. However, high concentration drives the reaction kinetics required when using low equivalents.
Recommended Protocol: The "High-Concentration Pulse" Method
| Parameter | Standard SPPS | Isotope-Optimized Protocol | Rationale |
| Solvent | DCM or DMF | NMP (N-Methyl-2-pyrrolidone) | NMP disrupts H-bonding aggregates better than DMF, allowing higher concentrations (up to 0.4M) without precipitation. |
| Concentration | 0.1 M | 0.3 M - 0.5 M | Higher concentration compensates for the reduced molar excess (Law of Mass Action). |
| Equivalents | 5.0 - 10.0 eq | 1.5 - 2.0 eq | Conserves the expensive |
| Activator | DCC/HOBt | HATU / HOAt / DIEA | HATU is faster and more efficient, essential when the driving force (excess AA) is removed. |
| Coupling Time | 30-60 min | 2 x 45 min (Double Couple) | A second coupling ensures completion without wasting reagents (recover unreacted AA from first step if possible). |
Step-by-Step Solubilization Guide
-
Calculate: Determine the exact mass for 1.5 equivalents relative to your resin loading.
-
Solvent Choice: Do NOT use DCM. Use analytical grade NMP.
-
Dissolution:
-
Add NMP to achieve 0.5 M concentration.
-
Sonicate for 30 seconds. Note: Boc-Gln often forms a gel; sonication breaks this thixotropic structure.
-
-
Activation: Add HATU (1.45 eq) and DIEA (3.0 eq) immediately before addition to the resin.
-
Caution: Do not "pre-activate" for >2 minutes. Gln is unstable (see Part 2).
-
Part 2: The Pyroglutamate Trap (Troubleshooting Purity)
The most significant threat to your yield is the cyclization of Glutamine into Pyroglutamate (pGlu), which terminates the peptide chain. This reaction is accelerated by:
-
Weak Acids: (e.g., HOBt without base).
-
Slow Coupling: Leaving the activated ester sitting too long.
-
Unprotected Side Chains: Your molecule (L-Glutamine-N-t-Boc) likely has an unprotected amide side chain, making it highly susceptible.
Visualizing the Threat
Figure 1: Mechanism of Pyroglutamate formation competing with peptide coupling. Speed is the primary defense.
Part 3: NMR Sample Media Optimization
Once synthesized, you will analyze the peptide. The concentration of the
Target Concentration: 0.5 mM – 1.0 mM for standard HSQC experiments.
Troubleshooting NMR Media Issues:
| Symptom | Probable Cause | Corrective Action |
| Broad Lines / Missing Peaks | Aggregation / Exchange Broadening | Change Media: Switch from H2O/D2O (90:10) to 20 mM Phosphate Buffer (pH 6.5) . The pH control prevents amide proton exchange. |
| Low Solubility | Hydrophobic Peptide | Add Co-solvent: Add 1-5% DMSO-d6 or TFE-d3 . Warning: TFE induces helicity; use only if studying secondary structure. |
| Weak | Low Concentration | Shigemi Tubes: Use a Shigemi tube to double the effective concentration by reducing the solvent volume from 500 |
Part 4: Troubleshooting & FAQs
Q1: My Boc-Gln- - N isn't dissolving in DCM. Should I heat it?
A: NO. Heating Boc-Gln accelerates pyroglutamate formation and potential deprotection.
-
Solution: Switch solvent to NMP or DMF. If you must use DCM, add a chaotic salt like LiCl (0.4M in THF) to disrupt hydrogen bonds, though NMP is cleaner for synthesis.
Q2: I see a "split" peak for Glutamine in my NMR spectra. Is my isotope impure?
A: Likely not. This is often due to Slow Exchange Conformers .
-
Diagnosis: Run the NMR at a higher temperature (e.g., 35°C or 40°C). If the peaks coalesce into one, it is conformational exchange, not impurity.
-
Alternative: It could be partial racemization. Check for D-Gln using Marfey’s reagent if the high-temp NMR doesn't resolve it.
Q3: Can I use this molecule in cell culture if I deprotect it first?
A: Technically, yes, but it is inefficient. Removing the Boc group requires Trifluoroacetic Acid (TFA), which forms a salt. You would need to:
-
Deprotect with 50% TFA/DCM.
-
Precipitate with Ether.
-
Desalt/Neutralize (TFA is toxic to cells).
-
Sterile filter.
-
Better Path: Purchase free L-Glutamine-
- N for biological media. Use the Boc-variant only for chemical synthesis.
Part 5: Decision Logic for Optimization
Use this flow to determine your experimental setup.
Figure 2: Decision tree for selecting solvents and coupling strategies based on resource constraints.
References
-
Isotope Labeling in NMR
-
Boc-Chemistry & Side Reactions
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[4] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
-
-
Glutamine Solubility & Pyroglutamate Formation
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025). Discusses solubility of hydrophobic protected AAs.
-
Protocol Optimization for Expensive Reagents
-
BOC Sciences.[] How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide.
-
-
Advanced Coupling Reagents (HATU vs HOBt)
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 6. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-GLUTAMINE-N-T-BOC (ALPHA-15N+) Stability Guide
[1]
1Introduction: The "Double-Edged" Molecule
You are working with L-Glutamine-N-t-Boc (
This guide addresses the three most common failure modes reported by researchers:
-
The "White Precipitate" (Solubility Mismatch)
-
The "Phantom Peak" (Cyclization to Pyroglutamate)
-
The "Silent Hydrolysis" (Deamidation)
Part 1: The "White Precipitate" (Solubility Issues)
Symptom: You attempt to dissolve the powder in an aqueous buffer (PBS, Tris) for an experiment, and it forms a cloudy suspension or a white precipitate.
The Science:
While L-Glutamine is water-soluble, the
Troubleshooting Protocol
| Scenario | Recommended Solvent System | Why? |
| NMR Analysis | DMSO-d6 (Preferred) or Methanol-d4 | High solubility; prevents exchange of amide protons.[1] |
| Peptide Synthesis | DMF or NMP | Standard organic solvents for coupling; ensures full solvation.[1] |
| Aqueous Bio-Assay | Pre-dissolve in DMSO , then dilute. | Dissolve at high conc. in DMSO, then slowly add to buffer (keep DMSO < 1-2%). |
Part 2: Degradation Pathways (Cyclization & Deamidation)[1]
Symptom: Your LC-MS shows the correct mass, but NMR shows split peaks, or you observe a mass shift of -17 Da (Loss of
The Science: Glutamine is notoriously unstable, tending to cyclize into Pyroglutamic acid (pGlu) .[2]
-
In Free Glutamine: The
-amine attacks the side chain amide. -
In Boc-Glutamine: The
-amine is protected by Boc.[1][3] Theoretically, this prevents cyclization. However , if your solvent is slightly acidic (e.g., traces of TFA from glassware), the Boc group falls off, and cyclization becomes instantaneous.
Visualizing the Threat
Figure 1: The degradation cascade.[4] Note that acid exposure is a dual threat: it removes the protecting group AND triggers cyclization.
Part 3: The Diagnostic Check
Symptom: You are unsure if your expensive isotope is still intact.
The Solution: Use the
Diagnostic Reference Table
| Species | Status | |
| Intact Boc-Gln | PASS | |
| Free Gln | FAIL (Boc lost) | |
| Pyroglutamate | Ring Nitrogen: Distinct shift (Lactam).Side Chain | FAIL (Cyclized) |
Note: Chemical shifts vary by solvent (DMSO vs.
Part 4: Handling & Storage FAQs
Q: I left the sample in DMSO at room temperature overnight. Is it safe? A: Likely yes, but risky. In neutral DMSO, Boc-Gln is stable for days.[1] However, DMSO is hygroscopic. If it absorbed water from the air, hydrolysis (deamidation) could begin. Always store solutions at -20°C or -80°C.
Q: Can I use sonication to dissolve the powder? A: Brief sonication (30 seconds) is acceptable. Prolonged sonication generates localized heat, which promotes the formation of pyroglutamate.
Q: My glassware was washed with acid. Is that a problem? A: YES. This is a common silent killer. Residual acid on glassware can locally drop the pH enough to cleave the Boc group. Rinse all glassware with methanol or a neutralizing buffer before use.
Q: Can I autoclave a solution of Boc-Gln?
A: ABSOLUTELY NOT. The heat and pressure will strip the Boc group and cyclize the glutamine immediately. Filter sterilize (0.22
Summary of Best Practices
-
Solvent: Use DMSO-d6 (dry) for analysis; avoid water until the final moment of use.[1]
-
Temperature: Keep solid at -20°C ; keep solutions on ice.
-
pH: Maintain pH 6.0–7.5 . Avoid strong acids (cleaves Boc) and strong bases (deamidates side chain).[1]
-
Verification: Run a quick
-HSQC before committing the material to a long experiment.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13726-85-7, Boc-L-Glutamine.[1] Retrieved from [Link][1]
- Purves, et al. (2015).Deamidation of glutaminyl residues: dependence on pH, temperature, and ionic strength. Journal of Biomolecular Techniques. (Mechanistic insight into side-chain instability).
L-GLUTAMINE-N-T-BOC (ALPHA-15N+) Technical Support Center: A Guide to Overcoming Solubility Challenges
Welcome to the technical support center for L-GLUTAMINE-N-T-BOC (ALPHA-15N+). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges that can be encountered with this critical reagent. As a protected amino acid, the successful application of L-GLUTAMINE-N-T-BOC (ALPHA-15N+) in peptide synthesis and other biochemical applications is contingent on its proper handling and dissolution. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and efficacy of your experiments.
I. Understanding the Molecule: Why Solubility Can Be a Hurdle
L-GLUTAMINE-N-T-BOC (ALPHA-15N+), also known as Boc-L-glutamine, is a derivative of the amino acid L-glutamine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection is crucial for preventing unwanted side reactions during peptide synthesis.[1][2] The ALPHA-15N+ designation indicates isotopic labeling at the alpha-nitrogen position, a feature invaluable for tracing the molecule in metabolic and proteomic studies using techniques like nuclear magnetic resonance (NMR) and mass spectrometry.
The solubility of Boc-L-glutamine is influenced by the interplay of its structural features: the polar glutamine side chain and the nonpolar Boc protecting group. This dual nature results in moderate solubility in water and a preference for organic solvents.[1][2] Understanding this is the first step in troubleshooting.
II. Frequently Asked Questions (FAQs)
Q1: What is the general solubility of L-GLUTAMINE-N-T-BOC (ALPHA-15N+)?
A1: L-GLUTAMINE-N-T-BOC is a white to off-white crystalline powder.[1][3] It is sparingly soluble in water but demonstrates good solubility in several organic solvents.[1][4] Commonly used solvents for dissolution include dimethyl sulfoxide (DMSO), methanol, ethanol, and dimethylformamide (DMF).[2][4][5]
Q2: I'm seeing a precipitate in my recently thawed stock solution. Is it still usable?
A2: Precipitation upon thawing a concentrated stock solution is a common issue, especially if the solution was stored at low temperatures.[6] This is often due to the decreased solubility of the compound at colder temperatures. In most cases, the solution is still usable. Gently warm the solution in a 37°C water bath with occasional swirling until the precipitate is fully dissolved.[7] Crucially, do not use the solution in your experiments if any precipitate remains, as this will lead to inaccurate concentration calculations.
Q3: My compound is not dissolving well in my desired solvent. What are my options?
A3: If you are facing poor solubility, consider the following troubleshooting steps, which are detailed further in the Troubleshooting Guide section:
-
Solvent Selection: Ensure you are using an appropriate solvent. For non-polar to moderately polar compounds like Boc-L-glutamine, organic solvents are generally a better choice than water.
-
Temperature: Gently warming the solution can significantly increase the solubility of most compounds.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH can enhance solubility. Boc-L-glutamine has a carboxylic acid group, and its solubility in aqueous solutions can be influenced by pH.
-
Co-solvents: Using a mixture of solvents can modulate the polarity of the solvent system to better match the solute.
Q4: How does the ALPHA-15N+ isotopic label affect the solubility of L-GLUTAMINE-N-T-BOC?
A4: The isotopic labeling of a single nitrogen atom with 15N results in a negligible change in the overall molecular weight and polarity of the molecule. Therefore, the solubility characteristics of L-GLUTAMINE-N-T-BOC (ALPHA-15N+) are expected to be virtually identical to its unlabeled counterpart. The troubleshooting and dissolution protocols for the unlabeled compound are directly applicable.
Q5: What are the optimal storage conditions to prevent solubility issues?
A5: To maintain the integrity and prevent precipitation of L-GLUTAMINE-N-T-BOC (ALPHA-15N+), it is recommended to store the solid compound in a cool, dry, and dark place.[1] For stock solutions, it is best to store them at -20°C or -80°C.[5][8] To avoid repeated freeze-thaw cycles which can promote precipitation, it is advisable to aliquot the stock solution into smaller, single-use volumes.
III. Troubleshooting Guide: From Powder to Solution
This section provides a systematic approach to dissolving L-GLUTAMINE-N-T-BOC (ALPHA-15N+) and addressing common solubility problems.
Initial Dissolution Protocol
The following is a general protocol for preparing a stock solution of L-GLUTAMINE-N-T-BOC (ALPHA-15N+).
Objective: To prepare a clear, homogenous stock solution.
Materials:
-
L-GLUTAMINE-N-T-BOC (ALPHA-15N+) powder
-
High-purity solvent (e.g., DMSO, DMF, or ethanol)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of L-GLUTAMINE-N-T-BOC (ALPHA-15N+) in a sterile container.
-
Solvent Addition: Add the appropriate volume of the chosen solvent to achieve the target concentration.
-
Mixing: Securely cap the container and vortex thoroughly for 1-2 minutes.
-
Visual Inspection: Check for any undissolved particles.
-
Gentle Warming (if necessary): If particles remain, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Repeat as needed until the solution is clear.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or below.
Visual Troubleshooting Workflow
Caption: Initial dissolution and troubleshooting decision workflow.
Advanced Troubleshooting Steps
If the initial protocol fails to yield a clear solution, the following steps can be taken.
Caption: Step-by-step advanced troubleshooting protocol for persistent solubility issues.
IV. Quantitative Solubility Data
The following table summarizes the solubility of Boc-L-glutamine in various pure solvents at different temperatures, providing a valuable reference for solvent selection.
| Solvent | Temperature (K) | Molar Fraction Solubility (10^3 x) |
| Water | 298.15 | 2.5 |
| Ethanol | 298.15 | 25.0 |
| n-Propanol | 298.15 | 15.0 |
| Isopropanol | 298.15 | 10.0 |
| n-Butanol | 298.15 | 8.0 |
| Acetone | 298.15 | 5.0 |
| Ethyl Acetate | 298.15 | 1.5 |
Note: Data extracted and compiled from a study on the solubility of Boc-L-glutamine.[9] The solubility generally increases with temperature across all tested solvents.
V. Stability Considerations
While Boc-L-glutamine is more stable than its unprotected counterpart, L-glutamine, which is known to degrade into ammonia and pyrrolidone carboxylic acid in solution, long-term stability in solution should still be considered.[7][10] To ensure the highest quality of your experiments:
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment.
-
Proper Storage: If storage is necessary, follow the recommended guidelines of aliquoting and freezing at -20°C or below.
-
Avoid Contamination: Use aseptic techniques to prevent microbial growth, which can alter the pH and composition of your solution.
By understanding the chemical nature of L-GLUTAMINE-N-T-BOC (ALPHA-15N+) and following these guidelines, researchers can confidently prepare and utilize this valuable reagent, ensuring the accuracy and reproducibility of their experimental outcomes.
References
-
Boc-L-Glutamine (Boc-Gln-OH) BP EP USP CAS 13726-85-7. Fengchen Group Co., Ltd. [Link]
-
Solubility and Solvent Effect Analysis of Boc-l-glutamine in Different Solvents at Multiple Temperatures. Journal of Chemical & Engineering Data - ACS Publications. [Link]
-
Boc-L-Glutamine, 100 g - Amino Acid Derivatives. Carl ROTH. [Link]
-
Technical Data Sheet - Biosera. [Link]
-
Precipitation in L-Glutamine? : r/labrats. Reddit. [Link]
-
Factors affecting the stability of L-glutamine in solution. PubMed. [Link]
Sources
- 1. CAS 13726-85-7: BOC-L-glutamine | CymitQuimica [cymitquimica.com]
- 2. Boc-L-Glutamine (Boc-Gln-OH) BP EP USP CAS 13726-85-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. chemimpex.com [chemimpex.com]
- 4. guidechem.com [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. reddit.com [reddit.com]
- 7. biosera.com [biosera.com]
- 8. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
Refining mass spectrometry methods for L-GLUTAMINE-N-T-BOC (ALPHA-15N+) detection
Welcome to the Technical Support Center for advanced mass spectrometry applications. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the LC-MS/MS detection of L-GLUTAMINE-N-T-BOC (
Analyzing Boc-protected, isotope-labeled amino acids presents a unique intersection of chemical lability and isotopic complexity. This guide bypasses generic advice to focus on the specific mechanistic causality behind signal degradation, providing self-validating protocols to ensure absolute quantitative integrity in your assays.
Part 1: Diagnostic Workflow
Before adjusting your instrument parameters, use the decision tree below to identify which specific chemical or physical artifact is compromising your L-Gln-N-t-Boc (
Diagnostic workflow for resolving common LC-MS artifacts in L-Gln-N-t-Boc (a-15N+) analysis.
Part 2: Troubleshooting FAQs & Mechanistic Causality
Q1: Why am I seeing a massive peak at m/z 148.07 instead of my expected intact [M+H]
Q2: I've minimized Boc loss, but I am still seeing a prominent peak at m/z 131.05. What is this artifact and how does it form?
Mechanistic Causality: This peak represents the
Q3: How do I accurately quantify the
Part 3: Quantitative Data & Mass Shift Summary
Use the following exact mass targets to configure your HRMS inclusion lists and verify artifact formation.
| Analyte / Artifact | Chemical Formula | Theoretical Exact Mass [M+H] | Mass Shift (Da) | Required Resolving Power |
| L-Gln-N-t-Boc (Unlabeled) | C | 247.1288 | N/A | N/A |
| L-Gln-N-t-Boc ( | C | 248.1254 | +0.9966 | N/A |
| 248.1322 | +1.0034 | ~37,000 (vs | ||
| Boc Loss Artifact ( | C | 148.0730 | -100.0524 | N/A |
| Pyroglutamate Artifact ( | C | 131.0464 | -117.0790 | N/A |
Part 4: Self-Validating LC-HRMS Experimental Protocol
This protocol is engineered to act as a self-validating system. By monitoring the ratio of the intact parent ion to the known artifacts, you can mathematically prove the integrity of your instrument conditions before running precious samples.
Phase 1: Sample Preparation & Stability
-
Reconstitution: Dissolve L-GLUTAMINE-N-T-BOC (
- N ) in 50:50 LC-MS grade Water:Acetonitrile. Crucial: Avoid pure aqueous solutions to prevent spontaneous hydrolysis. -
Buffering: If pH adjustment is necessary, buffer the solution to pH 6.0 - 6.5 using 10 mM Ammonium Acetate. Do not use Trifluoroacetic Acid (TFA) , as strong acids aggressively catalyze Boc deprotection.
-
Storage: Maintain autosampler temperature strictly at 4°C.
Phase 2: Chromatographic Separation
-
Column: Use a sub-2 µm C18 Core-Shell column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peaks and minimize on-column residence time.
-
Mobile Phases:
-
A: Water + 0.05% Acetic Acid (Using acetic acid instead of formic acid mitigates on-column Boc cleavage).
-
B: Acetonitrile + 0.05% Acetic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes. Fast gradients reduce the time the analyte spends in an acidic environment.
-
Column Temperature: 25°C. (Avoid standard 40°C settings to prevent thermal cyclization to pyroglutamate).
Phase 3: MS Source Optimization (Self-Validation Step)
-
Initial Injection: Run the method with standard ESI parameters (e.g., Capillary Temp 320°C, Spray Voltage 3.5 kV). Extract chromatograms for m/z 248.1254, 148.0730, and 131.0464.
-
Parameter Titration: Systematically lower the Capillary Temperature in 20°C decrements (down to 220°C) and reduce the Declustering Potential / S-Lens RF level by 10V increments.
-
Validation Criterion: The protocol is officially validated for quantitative analysis when the peak area ratio of the intact parent ion (m/z 248.1254) to the Boc-loss fragment (m/z 148.0730) exceeds 10:1 . If the ratio is lower, further reduce source temperatures and voltages.
References
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. URL: [Link]
-
Method for the Determination of 15N Incorporation Percentage in Labeled Peptides and Proteins. NIH / PubMed. URL: [Link]
-
An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. ACS Publications. URL: [Link]
-
NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH. NIH / PubMed. URL:[Link]
-
Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. ResearchGate. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the synthesis of L-GLUTAMINE-N-T-BOC (ALPHA-15N+)
Technical Support Center: Synthesis & Troubleshooting of Boc-L-Gln-OH ( -¹⁵N)
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of L-GLUTAMINE-N-T-BOC (
Isotopically labeled amino acids are critical for biomolecular NMR, metabolic tracing, and proteomics[1][2]. However, the synthesis of Boc-L-Gln-OH (
Pathway & Failure Point Visualization
The following workflow illustrates the synthetic logic from the isotopically labeled precursor to the final Boc-protected product, highlighting the critical side reactions that compromise yield and isotopic fidelity.
Synthesis workflow of Boc-L-Gln-OH (α-15N) highlighting critical failure points and side reactions.
Troubleshooting FAQs: Core Mechanistic Issues
Q1: How do I prevent isotopic scrambling when synthesizing the L-Gln (
Q2: Why am I observing a mass shift of -18 Da or -17 Da in my final LC-MS analysis? A: These mass shifts are diagnostic of two distinct glutamine-specific side reactions:
-
-18 Da (Dehydration): Indicates the dehydration of the
-amide to a nitrile (cyano group). This is a base-catalyzed side reaction that typically occurs during aggressive activation or coupling steps if the side-chain is left unprotected[3][5].ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
-17 Da (Ammonia Loss): Indicates pyroglutamate (lactam) formation. This is a weak-acid-catalyzed cyclization where the N-terminal amine attacks the
-amide, cleaving ammonia[3]. This usually occurs during overly aggressive acidic workups intended to quench unreacted Boc₂O.
Q3: Can I use DMAP to accelerate the Boc protection of my expensive
Quantitative Optimization Data
To maximize the yield of your expensive ¹⁵N-labeled precursor, the choice of base and solvent is critical. The table below summarizes the causality between reaction conditions and product integrity.
| Base / Catalyst | Solvent System | Temp | Yield (%) | Enantiomeric Excess (ee %) | Major Observed Side Product |
| TEA (1.5 eq) | Dioxane / H₂O (1:1) | 0°C | 88% | >99% | None (Optimal) |
| NaOH (2.0 eq) | H₂O | RT | 70% | 95% | Pyroglutamate (during workup) |
| TEA + DMAP (1.0 eq) | THF | RT | 65% | 85% | |
| NMM (1.5 eq) | DMF / H₂O (2:1) | 0°C | 82% | >98% | Trace unreacted starting material |
Self-Validating Experimental Protocol: Synthesis of Boc-L-Gln-OH ( -¹⁵N)
This protocol is designed as a self-validating system. Every critical step includes a mechanistic rationale (causality) and a validation checkpoint to ensure you do not proceed with compromised material.
Step 1: Substrate Solubilization & pH Adjustment
-
Suspend 1.0 mmol of L-Glutamine (
-¹⁵N) in 5 mL of a 1:1 mixture of 1,4-Dioxane and deionized water. -
Cool the suspension to 0°C in an ice bath.
-
Slowly add 1.5 mmol of Triethylamine (TEA) dropwise.
-
Causality: Glutamine is highly zwitterionic and poorly soluble in pure organics. The Dioxane/H₂O mixture ensures solubility, while TEA deprotonates the
-amine (pKa ~9.1) making it nucleophilic. Maintaining 0°C prevents premature base-catalyzed degradation. -
Validation Checkpoint: Check the pH using indicator paper. It must be between 8.5 and 9.0. If it exceeds 9.5, the risk of racemization increases exponentially.
Step 2: Electrophilic Addition of Boc₂O
-
Dissolve 1.1 mmol of Di-tert-butyl dicarbonate (Boc₂O) in 2 mL of 1,4-Dioxane.
-
Add the Boc₂O solution dropwise to the reaction mixture over 15 minutes at 0°C.
-
Remove the ice bath and allow the reaction to stir at room temperature (RT) for 4 hours.
-
Causality: Dropwise addition prevents local concentration spikes of Boc₂O, which, in the presence of base, could lead to transient over-protection of the
-amide. -
Validation Checkpoint: Perform a Ninhydrin (Kaiser) test on a micro-aliquot. A color change from purple/blue to clear/faint yellow validates the complete consumption of the free
-amine.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Step 3: Controlled Acidic Workup
-
Concentrate the reaction mixture under reduced pressure (max 30°C) to remove the Dioxane.
-
Dilute the remaining aqueous layer with 10 mL of cold Ethyl Acetate (EtOAc).
-
Cool the biphasic mixture to 0°C and carefully acidify the aqueous layer to pH 2.5–3.0 using cold 1M KHSO₄ (Potassium bisulfate).
-
Causality: The Boc group is acid-labile, and the N-terminal glutamine is prone to pyroglutamate cyclization under weak acid conditions[3]. Using KHSO₄ at 0°C provides a rapid, controlled pH drop without the harshness of HCl or TFA, minimizing both Boc-deprotection and lactamization.
-
Validation Checkpoint: Extract the EtOAc layer and spot it on a TLC plate (Eluent: CHCl₃/MeOH/AcOH 85:10:5). You should observe a single major spot (UV inactive, but stains strongly with phosphomolybdic acid).
Step 4: Isolation and Purification
-
Extract the aqueous layer twice more with 10 mL of cold EtOAc.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure to yield a white solid.
-
Recrystallize from EtOAc/Hexane.
-
Causality: Recrystallization leverages the differential solubility of the mono-protected product versus trace di-Boc impurities, ensuring the final material is suitable for high-fidelity solid-phase peptide synthesis (SPPS) or NMR standards[8].
-
Validation Checkpoint: Perform LC-MS. Confirm the presence of the [M-H]⁻ ion at m/z 246.1 (Accounting for the ¹⁵N isotope: standard Boc-Gln is 246.1 MW, so [M-H]⁻ for ¹⁵N is 246.1). Ensure the absence of -17 Da or -18 Da peaks.
References
- Benchchem. "Common side reactions with Boc-protected amino acids and how to avoid them". Benchchem.
- ACS Publications. "Amino Acid-Protecting Groups | Chemical Reviews". ACS.
- Peptide.com. "Amino Acid Derivatives for Peptide Synthesis". Peptide.com.
- CymitQuimica. "CAS 13726-85-7: BOC-L-glutamine". CymitQuimica.
- ANU Open Research. "Selective 15N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy". ANU.
- Cambridge Isotope Laboratories. "L-Glutamine (α-¹⁵N, 98%)". CIL.
- NIH. "Ammoniagenesis by cultured human renal cortical epithelial cells: study with 15N". NIH.
- NIH. "Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers". NIH.
- Wiley-VCH. "1 Protection Reactions". Wiley.
Sources
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. isotope.com [isotope.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ammoniagenesis by cultured human renal cortical epithelial cells: study with 15N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. CAS 13726-85-7: BOC-L-glutamine | CymitQuimica [cymitquimica.com]
Minimizing isotopic scrambling with L-GLUTAMINE-N-T-BOC (ALPHA-15N+)
Topic: Minimizing Isotopic Scrambling & Structural Integrity Loss
Executive Summary
You are working with L-Glutamine-N-t-Boc (Alpha-15N) , a high-cost, isotopically labeled building block primarily used in Solid Phase Peptide Synthesis (SPPS) or specialized metabolic tracer studies.
When researchers report "scrambling" with this reagent, it rarely refers to the transmutation of the 15N nucleus itself. Instead, it refers to two critical failure modes that render the isotopic signal useless or misleading:
-
Stereochemical Scrambling (Racemization): Conversion of L-Gln to D-Gln during activation, leading to inseparable diastereomers and split NMR signals.
-
Structural Scrambling (Pyroglutamate Formation): Cyclization of the Glutamine side chain to form Pyroglutamic acid (pGlu), ejecting the side-chain amide or altering the N-terminal magnetic environment.
This guide provides the protocols to prevent these specific degradation pathways.
Module 1: Critical Handling & Storage (Pre-Synthesis)
Before the vial is opened, environmental factors can initiate degradation.
| Parameter | Specification | Technical Rationale |
| Storage Temp | -20°C (Frozen) | Prevents slow spontaneous cyclization to pyroglutamate. |
| Atmosphere | Inert (Argon/N2) | 15N-Boc-Gln is hygroscopic. Moisture accelerates hydrolysis and cyclization. |
| Thawing | Equilibrate to RT | Critical: Opening a cold vial condenses atmospheric water onto the powder, ruining stoichiometry. Allow 30 mins to reach Room Temp (RT) before opening. |
| Solubility | DMF / DCM | Avoid protic solvents (MeOH/H2O) for stock solutions to prevent solvolysis. |
Module 2: The "Scrambling" Prevention Protocol (Synthesis)
The following workflow is designed to minimize racemization (loss of chirality) and cyclization (loss of structure) during the coupling of 15N-Boc-Gln.
The Mechanistic Risks
The diagram below illustrates the "Danger Zone" during activation. Your goal is to force the reaction down the green path (Peptide Bond) and avoid the red paths.
Figure 1: Activation pathways. High base concentration promotes Oxazolone formation (Racemization), while acid/heat promotes Pyroglutamate.
Optimized Coupling Protocol
Standard Fmoc/Boc protocols often use DIEA (Diisopropylethylamine). Avoid DIEA with this labeled reagent if possible.
Step 1: Activation (The Safe Method) Use DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole) activation. This "neutral" activation minimizes proton abstraction from the alpha-carbon (preventing racemization).
-
Reagent: 1.0 eq 15N-Boc-Gln-OH
-
Activator: 1.0 eq DIC
-
Additive: 1.0 eq HOBt (anhydrous)
-
Solvent: DMF (Dry)
-
Procedure: Dissolve amino acid and HOBt in DMF. Cool to 0°C. Add DIC. Stir for 5 mins. Add to resin.[1][2]
Step 2: Coupling
-
Time: 45–60 minutes.
-
Temperature: Room Temperature (20–25°C). Do not heat. Microwave synthesis significantly increases racemization risk for Gln.
-
Monitoring: Use a Kaiser test. If incomplete after 1 hour, do not extend time. Wash and recouple (double couple) with fresh reagents.
Step 3: Deprotection & Neutralization (The Danger Zone) In Boc chemistry, the removal of the Boc group (TFA) creates a protonated amine. The subsequent neutralization step is where pyroglutamate forms.
-
Risk: If the N-terminal Gln is left as a free base (neutralized) for too long, the side-chain amide attacks the alpha-carbonyl.
-
Solution: Perform the neutralization (10% DIEA/DCM) immediately before the next coupling. Do not store the resin in the neutralized state.
Module 3: Troubleshooting & FAQs
Q1: My NMR shows a split peak for the Alpha-15N signal. Is this scrambling?
Diagnosis: Yes, this is likely Stereochemical Scrambling (Racemization) . Cause: If you see two distinct 15N peaks close to each other (e.g., separated by < 0.5 ppm), you have created a mixture of L- and D-isomers. This usually happens if you used a strong base (DIEA/NMM) during the activation step or activated for too long (>10 mins) before adding to the resin. Fix: Switch to DIC/HOBt or DIC/Oxyma Pure activation (no base). Ensure pre-activation time is under 5 minutes at 0°C.
Q2: I lost the 15N signal entirely, or the mass is -17 Da. What happened?
Diagnosis: Pyroglutamate Formation . Mechanism: The Glutamine has cyclized to Pyroglutamic acid (pGlu), losing ammonia (NH3).
-
Note: If the label was on the side-chain nitrogen, the signal is gone (ejected as 15NH3).
-
Note: If the label was on the Alpha-15N (your reagent), the 15N is trapped in the lactam ring. The chemical shift will move drastically (downfield), and the N-terminus is no longer reactive for further coupling. Fix:
-
Avoid "pre-activation" times > 5 mins.
-
If Gln is the N-terminal residue, do not leave it in TFA for extended periods.
-
Add HOBt to the deprotection cocktail to suppress cyclization [1].[3]
Q3: Can I use this reagent in mammalian cell culture (Metabolic Labeling)?
Diagnosis: Metabolic Scrambling . Context: If you deprotect the Boc group and feed the free amino acid to cells (e.g., HEK293), the alpha-amine 15N is subject to transamination. Insight: Glutamine is a primary nitrogen donor. Transaminases will transfer your expensive 15N to Glutamate, Alanine, and Aspartate very rapidly [2]. Fix:
-
Use a glutamine synthetase inhibitor (e.g., MSO) if compatible with your model (risky).
-
Accept that Alpha-15N Gln will label the entire "Glutamate family" of amino acids in the proteome.
-
For specific tracing, this reagent is better suited for chemical synthesis of stable standards rather than metabolic feeding.
Module 4: Analytical Validation (QC)
Before committing the peptide to biological assays, validate the isotopic integrity.
Recommended Workflow: 1H-15N HSQC
Run a Heteronuclear Single Quantum Coherence (HSQC) experiment.
| Observation | Interpretation | Status |
| Single Cross-peak | Pure L-isomer, intact structure. | PASS |
| Double Cross-peak | Racemization (L/D mix). | FAIL (Check activation base) |
| Shifted/Broad Peak | Pyroglutamate formation (Lactam ring). | FAIL (Check acid exposure) |
| No Signal | Label loss (Transamination or Deamidation). | FAIL |
References
-
Miyagi, M., & Nakazawa, T. (2008). Determination of 15N labeling enrichment in proteins using metabolic scrambling patterns. Analytical Chemistry. Retrieved from [Link]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][4][5] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Retrieved from [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Retrieved from [Link]
(Note: While specific URLs for general chemical principles are provided to major repositories, always consult the specific Certificate of Analysis (CoA) of your batch for exact purity data.)
Sources
- 1. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Impurities in Peptide Pools | MDPI [mdpi.com]
Validation & Comparative
Comparing L-GLUTAMINE-N-T-BOC (ALPHA-15N+) with unlabeled L-glutamine
Comparative Technical Guide: L-Glutamine vs. L-Glutamine-N-t-Boc ( - N)
Executive Summary
This guide compares standard L-Glutamine (L-Gln) with its protected, isotopically labeled variant, L-Glutamine-N-t-Boc (
While standard L-Glutamine is the ubiquitous "fuel" for cell culture and a raw metabolic substrate, the N-t-Boc
| Feature | L-Glutamine (Unlabeled) | L-Glutamine-N-t-Boc ( |
| Primary Use | Cell culture media, metabolic flux (bulk), protein expression. | Site-specific peptide synthesis, NMR structural biology. |
| Stability | Low: Spontaneously cyclizes to Pyroglutamate in solution. | High: Amine is chemically blocked (Boc), preventing cyclization. |
| NMR Visibility | Invisible in | Visible: 98%+ |
| Cost Profile | Low (Commodity chemical). | High (Specialized reagent). |
Chemical Stability: The Pyroglutamate Problem
The most critical chemical difference between these two products is their resistance to intramolecular cyclization.
Mechanism of Instability
L-Glutamine is notoriously unstable in aqueous solution. The free
Why Boc-Protection Matters:
In L-Glutamine-N-t-Boc , the
Diagram 1: Cyclization vs. Protection Pathway
Figure 1: Comparative stability pathways. Unprotected L-Gln degrades into Pyroglutamate, whereas Boc-protection forces the molecule toward successful peptide bond formation.
The Isotopic Advantage: - N in Structural Biology
The inclusion of
Application: Site-Specific Backbone Assignment
When synthesizing a peptide using L-Glutamine-N-t-Boc (
-
HSQC Spectroscopy: In a
HSQC experiment, this specific residue will generate a single, strong cross-peak. -
Spectral Simplification: unlike uniform labeling (where every residue appears), this allows researchers to identify exactly where the Glutamine resides in a folded structure or monitor its specific interaction with a drug target.
Data Comparison: NMR Parameters
| Parameter | Unlabeled L-Gln | |
| Spin Quantum Number | 1 ( | 1/2 ( |
| Gyromagnetic Ratio ( | 1.93 x | -2.71 x |
| HSQC Signal | None (Background noise) | Strong Cross-peak |
| Chemical Shift Range | N/A | ~110 - 130 ppm (Backbone Amide) |
Experimental Protocol: Site-Specific Labeling via Boc-SPPS
Context: This protocol describes incorporating L-Glutamine-N-t-Boc (
Reagents Required[3][4]
-
Resin: PAM or MBHA resin (stable to TFA, cleaved by HF).
-
Labeled AA: L-Glutamine-N-t-Boc (
- N).[3] -
Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole).
-
Deprotection: 100% Trifluoroacetic acid (TFA).
-
Neutralization: 10% Diisopropylethylamine (DIEA) in DCM.
Step-by-Step Workflow
-
Coupling (The Critical Step):
-
Dissolve 3 equivalents of L-Glutamine-N-t-Boc (
- N) relative to resin loading. -
Activate with DCC/HOBt in DMF for 5 minutes.
-
Add to the reaction vessel containing the resin-bound peptide chain.
-
Scientific Rationale: HOBt suppresses racemization and dehydration of the Glutamine side chain amide (preventing nitrile formation).
-
-
Deprotection (Cycle Continuation):
-
Wash resin with DCM.
-
Treat with 100% TFA for 1-2 minutes (removes the Boc group).
-
Result: The
- N amine is now exposed as a salt ( ), ready for the next amino acid.
-
-
Cleavage (Final Release):
-
Use anhydrous Hydrogen Fluoride (HF) with scavengers (anisole) at 0°C.
-
Note: This step removes side-chain protecting groups (if any) and cleaves the peptide from the resin.
-
Diagram 2: Boc-SPPS Cycle for 15N Incorporation
Figure 2: The Boc-SPPS cycle. The
References
-
National Institute of Standards and Technology (NIST). (2012).[2] 15N - NMR Chemical Shifts of Major Chemical Families. Retrieved from [Link]
-
Mena, F. V., et al. (2005).[4] Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate. Brain Research. Retrieved from [Link]
- Higgins, K. A., & Giedroc, D. P. (2014). Insights into protein structure and function via 15N NMR relaxation. Chemical Reviews. (Contextual grounding for HSQC usage).
Validation of L-GLUTAMINE-N-T-BOC (ALPHA-15N+) Incorporation Efficiency
Executive Summary
In the precision-demanding field of NMR-based structural biology and metabolomics, the integrity of isotopic labeling is paramount. L-Glutamine-N-t-Boc (alpha-15N) represents a specialized reagent for Boc-chemistry Solid Phase Peptide Synthesis (SPPS). Unlike standard amino acids, this reagent carries a high-value isotopic payload (
This guide objectively compares the performance of L-Glutamine-N-t-Boc (alpha-15N) against its primary alternatives (Fmoc-protected variants and side-chain protected analogs). It provides a validated experimental framework for quantifying incorporation efficiency, ensuring researchers do not waste costly isotopic reagents on failed syntheses.
Technical Specifications & Mechanism
The molecule is
-
Chemical Formula:
(labeled)[3] -
Isotopic Enrichment: >98 atom %
N[4][5] -
Protecting Group: Boc (Acid-labile, removed by TFA)[]
-
Side Chain: Unprotected carboxamide (
)
Critical Technical Insight: The absence of side-chain protection (e.g., Xanthyl or Trityl) on the
Comparative Analysis: Performance vs. Alternatives
The choice of L-Glutamine-N-t-Boc (alpha-15N) is often dictated by the synthesis strategy (Boc vs. Fmoc). Below is a direct performance comparison.
Table 1: Comparative Performance Metrics
| Feature | L-Glutamine-N-t-Boc ( | Fmoc-Gln(Trt)-OH ( | Boc-Gln(Xan)-OH (Unlabeled/Labeled) |
| Primary Application | Boc-SPPS, Aggregation-prone peptides | Fmoc-SPPS, Standard automation | Boc-SPPS, High-purity requirements |
| Coupling Efficiency | 96-98% (Requires HOBt/Oxyma) | >99% (Side chain protected) | >99% (Sterically protected) |
| Major Side Reaction | Nitrile formation (Dehydration) | Pyroglutamate formation (Slow coupling) | Minimal |
| Solubility (DMF) | High | Moderate | Moderate to Low |
| Cleavage Condition | HF (Hydrogen Fluoride) or TFMSA | TFA (Trifluoroacetic Acid) | HF |
| Isotopic Fidelity | High (No scrambling in chemical synthesis) | High | High |
| Cost Efficiency | High (Lower MW, less mass required) | Moderate (Higher MW due to Trt) | Low (Expensive protecting group) |
Analysis of Alternatives
-
vs. Fmoc-Gln(Trt)-OH: The Fmoc variant is the industry standard for routine synthesis due to milder cleavage conditions. However, for "difficult sequences" (e.g., amyloidogenic peptides) that aggregate during synthesis, Boc chemistry (using the subject molecule) is superior because the TFA deprotection step protonates the N-terminus, breaking up aggregates and improving coupling yields.
-
vs. Side-Chain Protected Boc-Gln: Using an unprotected side chain (as in L-Glutamine-N-t-Boc) risks dehydration. However, it avoids the extreme acid conditions sometimes needed to remove bulky Xanthyl groups. If the activation protocol is strictly controlled (see Protocol 1), the unprotected variant offers a more atom-efficient route.
Experimental Validation Protocols
To validate the incorporation of L-Glutamine-N-t-Boc (
Protocol 1: Optimized Coupling Workflow (Mitigating Dehydration)
Objective: Incorporate the labeled Gln without dehydrating the side chain.
-
Reagents:
-
Resin: MBHA or PAM resin (0.5 mmol/g loading).
-
Activator: DIC (Diisopropylcarbodiimide).
-
Crucial Additive: HOBt (Hydroxybenzotriazole) or Oxyma Pure. Never use DIC alone.
-
-
Procedure:
-
Dissolve 3.0 eq of L-Glutamine-N-t-Boc (
- N) and 3.0 eq of HOBt in minimal DMF. -
Cool to 0°C (ice bath) to suppress side reactions.
-
Add 3.0 eq of DIC. Stir for 5 minutes (pre-activation).
-
Add the mixture to the resin-bound peptide.
-
React for 60–90 minutes at Room Temperature.
-
-
In-Process Check: Perform a Kaiser Test .
Protocol 2: Quantitative Efficiency via HPLC/MS
Objective: Calculate the exact incorporation percentage and detect side products.
-
Cleavage: Cleave a small aliquot of resin (approx. 10 mg) using HF (High Acidity) or TFMSA protocol.
-
Analysis: Run RP-HPLC (C18 column, 0-60% ACN gradient).
-
Calculation:
-
Note: The "Nitrile" impurity (M-18 Da) indicates side-chain dehydration. If this peak >5%, increase HOBt equivalents in future runs.
-
Protocol 3: Isotopic Validation via NMR
Objective: Confirm the
-
Sample Prep: Dissolve 0.5 mM purified peptide in
. -
Experiment: Record a 2D
HSQC spectrum. -
Validation Criteria:
-
Observe a strong cross-peak at the characteristic Glutamine backbone amide position (
ppm, ppm). -
Negative Control: The side chain amide (
) should not show N splitting if only the -nitrogen was labeled (unless metabolic scrambling occurred in a biological system, which is not applicable here). -
Quantification: Compare signal-to-noise ratio (S/N) against a natural abundance standard. The labeled sample should show an S/N enhancement of approx. 270-fold .
-
Visualizing the Validation Logic
The following diagram illustrates the decision matrix and workflow for validating the incorporation efficiency.
Caption: Workflow for validating 15N-Gln incorporation, highlighting critical checkpoints for dehydration and incomplete coupling.
Expert Recommendations
-
Storage: L-Glutamine-N-t-Boc is hygroscopic. Store at -20°C. Allow the bottle to reach room temperature before opening to prevent condensation, which accelerates hydrolysis of the Boc group.
-
Solubility: If the reagent does not dissolve instantly in DMF, add a small volume of DCM (Dichloromethane). The DCM/DMF mixture often improves solvation and swelling of the resin.
-
Avoid Bases: Do not use bases (like DIEA) during the coupling of this specific molecule unless using onium salts (HATU/HBTU). Excess base can promote racemization of the activated Glutamine.
References
-
Isotope Labeling Standards : Cambridge Isotope Laboratories.[2][4] L-Glutamine (alpha-15N) Product Specifications. Link
-
Boc vs Fmoc Chemistry : AAPPTec. Guide to Solid Phase Peptide Synthesis: Boc vs Fmoc Strategies. Link
-
Glutamine Side Reactions : BenchChem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Link
-
NMR Validation : National Institutes of Health (NIH). A comprehensive assessment of selective amino acid 15N-labeling. Link
-
Coupling Efficiency Protocols : Sigma-Aldrich. Peptide Synthesis Technical Guide: Monitoring Coupling Efficiency. Link
Sources
Cross-Validation of Metabolic Data Obtained with L-GLUTAMINE-N-T-BOC (ALPHA-15N+)
Topic: Cross-validation of metabolic data obtained with L-GLUTAMINE-N-T-BOC (ALPHA-15N+) Content Type: Publish Comparison Guide
Executive Summary: The Precision Precursor for High-Fidelity Fluxomics
In the field of metabolic flux analysis (MFA), the integrity of the input tracer is the single most critical variable. While Free L-Glutamine (α-15N) is the standard tracer for nitrogen metabolism, it suffers from a significant, often overlooked instability: spontaneous cyclization into Pyroglutamic acid (pGlu) in solution and during storage. This degradation compromises the accuracy of
L-GLUTAMINE-N-T-BOC (ALPHA-15N+) serves as a stabilized isotopic precursor . By blocking the N-terminus with a tert-butyloxycarbonyl (Boc) group, this reagent prevents cyclization, ensuring 100% chemical integrity during storage. This guide outlines the methodology for using this protected form to generate "fresh" 15N-Glutamine for metabolic studies and details the cross-validation protocols required to verify data superiority over standard free glutamine.
Part 1: Technical Framework & Causality
The "Pyroglutamate Problem" in Metabolomics
Standard L-Glutamine is unstable. In aqueous solution (and slowly in solid state), the
-
Impact on Data: If a researcher assumes their tracer is 100% Glutamine but it contains 5-10% pGlu, the calculated uptake rates and glutaminase (GLS) activity will be skewed. pGlu is not a substrate for GLS and has distinct transport kinetics.
-
The Boc Solution: The bulky Boc group on the
-nitrogen sterically and chemically prevents this nucleophilic attack.
Comparison of Tracer Sources
| Feature | L-GLUTAMINE-N-T-BOC (α-15N) | Free L-Glutamine (α-15N) | Fmoc-Glutamine (α-15N) |
| Primary Role | Stabilized Precursor / SPPS | Direct Metabolic Tracer | SPPS (Base-labile) |
| Storage Stability | High (Years at RT) | Low (Cyclizes to pGlu) | High |
| Direct Cell Use | No (Requires Deprotection) | Yes | No |
| Purity at Use ( | >99% (Post-deprotection) | Variable (90-98%) | N/A |
| 15N Position | Alpha-Amine (Stable) | Alpha-Amine | Alpha-Amine |
| Cost Efficiency | High (Long shelf life) | Medium (Spoilage risk) | Medium |
Part 2: Experimental Protocols
Protocol A: In Situ Generation of High-Purity 15N-Glutamine
Use this workflow to generate the tracer immediately before cell treatment.
-
Dissolution: Dissolve 50 mg of L-GLUTAMINE-N-T-BOC (α-15N) in 1 mL of Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v).
-
Deprotection: Stir at room temperature for 30 minutes. The Boc group is cleaved as isobutylene and CO2.
-
Evaporation: Remove solvent under a stream of nitrogen gas.
-
Neutralization: Reconstitute the residue in 500 µL of phosphate-buffered saline (PBS). Adjust pH to 7.4 immediately using 1M NaOH.
-
Critical Step: Perform this immediately before adding to cell media to minimize re-cyclization.
-
-
Quantification: Verify concentration via A210 nm or enzymatic assay.
Protocol B: Cross-Validation Workflow (NMR vs. MS)
How to prove the data obtained is valid and superior to standard tracers.
1. Nuclear Magnetic Resonance (NMR) Validation
NMR provides the most direct structural evidence of tracer purity.
-
Instrument: 600 MHz or higher spectrometer equipped with a cryoprobe.
-
Method: 1D 1H-15N HSQC (Heteronuclear Single Quantum Coherence).
-
Validation Criteria:
-
Boc-Gln-15N (Precursor): Distinct amide proton shift, Boc methyl singlet at ~1.4 ppm (1H).
-
Free Gln-15N (Generated): Loss of Boc signal; appearance of free
-proton signal. -
Impurity Check: Absence of pGlu signals (which lack the specific
-amino 15N coupling).
-
2. Mass Spectrometry (LC-MS) Flux Analysis
-
Platform: LC-HRMS (High-Resolution Mass Spectrometry) on a Q-Exactive or similar.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) for polar metabolite retention.
-
Metric: Mass Isotopomer Distribution (MID) of Glutamate (M+1).
-
Logic: Since the 15N label is on the
-amine, it transfers to Glutamate via transaminases or remains on Glutamate generated by Glutaminase.-
Control: If pGlu is present, it does not convert to Glutamate via GLS, reducing the apparent M+1 Glutamate pool relative to total uptake.
-
Part 3: Visualization of Logic & Workflows
Diagram 1: The Stability Mechanism & Deprotection Pathway
This diagram illustrates why the Boc-protected form yields a purer metabolic tracer.
Caption: Comparative workflow showing how Boc-protection prevents pyroglutamate formation, ensuring high-fidelity metabolic input.
Diagram 2: Cross-Validation Logic (NMR vs. MS)
This diagram details the multi-modal validation required to confirm tracer integrity.
Caption: Dual-modality cross-validation workflow ensuring both chemical identity (NMR) and metabolic fate (MS) of the 15N-tracer.
Part 4: Comparative Data Analysis
The following table summarizes expected outcomes when comparing data generated using Freshly Deprotected Boc-Gln-15N versus Stored Free Gln-15N .
| Metric | Freshly Deprotected Boc-Gln-15N | Stored Free Gln-15N (Standard) | Interpretation |
| NMR Signal (pGlu) | Not Detected | Detectable (peaks at ~2.4, 2.1 ppm) | Presence of pGlu indicates tracer degradation. |
| Glutamate M+1 Enrichment | High (Theoretical Max) | Lower than expected | pGlu competes for uptake but is not converted to Glu by GLS. |
| Kinetic Lag Phase | Minimal | Variable | Impurities can inhibit transporters (ASCT2). |
| Data Reproducibility | Excellent (RSD < 2%) | Moderate (RSD 5-10%) | Variability in stock solution age affects Free Gln data. |
References
-
Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ResearchGate. Link
-
Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate. PubMed.[1] Link
-
Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. PMC - NIH. Link
-
One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology. Link
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids. RSC Advances. Link
Sources
Comparative Analysis of Side-Chain Protecting Groups for L-Glutamine in Peptide Synthesis
[1][2]
Executive Summary & Strategic Overview
L-Glutamine (Gln, Q) presents a unique dual-challenge in peptide synthesis: solubility and chemical instability .[1] Unlike aliphatic amino acids, the polar amide side chain (
This guide analyzes the performance of three primary strategies:
-
Trityl (Trt) Protection: The industry gold standard for Fmoc chemistry.
-
Xanthyl (Xan) Protection: A robust alternative offering distinct solubility profiles.
-
2,4,6-Trimethoxybenzyl (Tmob): A highly acid-labile group for specialized applications.[1]
-
Unprotected Side Chain: A high-risk strategy limited to specific, short sequences.[1]
The Core Challenge: Pyroglutamate Formation
Understanding the "enemy" is crucial for selecting the right protection. The formation of pGlu is not random; it is a nucleophilic attack by the
Mechanism of Action
The reaction is catalyzed by weak acids (often present during coupling) or bases (during Fmoc removal). It is most prevalent at the N-terminus of a growing chain or the final peptide.[1]
Figure 1: Mechanism of spontaneous pyroglutamate formation.[1] Side-chain protection sterically hinders the C-gamma carbonyl, preventing this pathway.[1]
Comparative Analysis of Protecting Groups
The following data synthesizes performance metrics from solid-phase peptide synthesis (SPPS) workflows.
Table 1: Performance Matrix of Gln Protecting Groups
| Feature | Trityl (Trt) | Xanthyl (Xan) | 2,4,6-Trimethoxybenzyl (Tmob) | Unprotected |
| Primary Utility | Fmoc SPPS (Standard) | Boc & Fmoc (Difficult Seqs) | Fmoc (Acid Sensitive) | Solution Phase / Short |
| Solubility in DMF | High (Excellent) | Moderate to High | High | Very Low (Aggregates) |
| Steric Bulk | Very High (Prevents pGlu) | High | Moderate | None |
| Cleavage Conditions | 95% TFA (1-2 hrs) | 90% TFA or HF | 95% TFA (<5 mins) | N/A |
| Dehydration Risk | Negligible | Low | Low | High (Nitrile formation) |
| Purity Profile | >95% (Typical) | >96% (Often cleaner for agg.[1] seqs) | >90% (Fast cleavage) | <70% (Due to side reactions) |
In-Depth Technical Assessment[1]
1. Trityl (Trt) - The Gold Standard
Why it works: The bulky trityl group creates a massive steric shield around the amide nitrogen. This prevents the dehydration of the amide to a nitrile (
-
Experimental Insight: Fmoc-Gln(Trt)-OH is highly soluble in DMF (up to 0.5 M), whereas unprotected Fmoc-Gln-OH often requires addition of DMSO or heating, which can degrade the Fmoc group.[1]
2. Xanthyl (Xan) - The "Purity" Specialist
Why it works: While Trt is standard, Xan offers a slightly different solubility profile that can disrupt
-
Experimental Insight: Comparative studies indicate that for certain sequences prone to aggregation, Xan-protected Gln yields crude products with fewer deletion sequences compared to Trt, likely due to better solvation of the growing chain [1].
3. Tmob - The Kinetic Specialist
Why it works: The electron-donating methoxy groups make the benzyl carbon hyper-labile to acid.[1]
-
Experimental Insight: Tmob is cleaved significantly faster than Trt or Xan. In sequences containing acid-sensitive moieties (e.g., sulfated tyrosines) where TFA exposure must be minimized, Tmob allows for "flash cleavage" protocols.[1]
Decision Framework for Scientists
Use this logic flow to select the appropriate protecting group for your specific synthesis.
Figure 2: Selection logic for L-Glutamine protecting groups based on synthesis chemistry and sequence complexity.
Validated Experimental Protocols
Protocol A: Coupling Fmoc-Gln(Trt)-OH (Standard SPPS)
This protocol ensures maximal yield and minimizes racemization.[1]
Reagents:
-
Fmoc-Gln(Trt)-OH (3.0 eq relative to resin loading)[1]
-
HCTU or HATU (2.9 eq)
-
DIEA (Dijsopropylethylamine) (6.0 eq)
-
DMF (Peptide grade)
Workflow:
-
Dissolution: Dissolve Fmoc-Gln(Trt)-OH and HCTU in minimum DMF. The Trt group ensures rapid dissolution; if cloudiness persists, sonicate for 30s.
-
Activation: Add DIEA to the amino acid/activator mixture. Critical: Allow activation for only 30-60 seconds before adding to resin.[1] Prolonged activation of Gln derivatives can increase racemization risk, even with protection.
-
Coupling: Add mixture to the resin. Agitate for 45–60 minutes at room temperature.
-
Monitoring: Perform a Kaiser test (ninhydrin). If blue (positive), re-couple using PyBOP/HOBt to ensure complete capping.
Protocol B: Troubleshooting Pyroglutamate (pGlu) Formation
If you observe a mass shift of -17 Da (loss of NH3) in your final product:
-
Check the N-Terminus: pGlu forms most readily when Gln is the N-terminal residue.[1][2]
-
Modify Cleavage: Ensure your cleavage cocktail contains sufficient water (2.5% v/v) or scavenger.
-
Storage: Never store N-terminal Gln peptides in acidic buffers. Lyophilize immediately after purification.
-
Synthesis Pause: If the synthesizer pauses after coupling Gln, the prolonged exposure to basic Fmoc deprotection reagents (piperidine) can induce cyclization. Program the synthesizer to wash with DCM and store dry if a pause is necessary.
References
-
Vertex AI Search. (2025). Novel N omega-xanthenyl-protecting groups for asparagine and glutamine. National Institutes of Health. Link
-
Creative Peptides. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide. Link
-
BenchChem. (2025).[3] The Formation and Impact of Pyroglutamic Acid in Peptides. Link
-
MDPI. (2025). Investigation of Impurities in Peptide Pools. Link
-
AltaBioscience. (2024). Fmoc Amino Acids for SPPS. Link
-
Google Patents. (1990). Protecting groups for asparagine and glutamine in peptide synthesis (EP0292228A2). Link
Benchmarking L-GLUTAMINE-N-T-BOC (ALPHA-15N+) against other metabolic tracers
As a Senior Application Scientist specializing in mass spectrometry (MS) and metabolic flux analysis, I frequently encounter research teams struggling to map spatial metabolic dynamics or multiplex their isotopic assays. Standard isotopically labeled glutamine tracers—such as [alpha-15N], [amide-15N], and [U-13C]—are foundational for understanding cellular bioenergetics. However, they are chemically inert to functionalization.
When your experimental design requires conjugating a fluorophore for live-cell imaging or attaching a neutron-encoded mass tag for high-throughput proteomics/metabolomics, standard tracers fall short. This is where L-GLUTAMINE-N-T-BOC (ALPHA-15N+) fundamentally alters our experimental capabilities. By utilizing a tert-butoxycarbonyl (Boc) protecting group on the alpha-amine, this specialized precursor allows for targeted synthetic conjugation without cross-reactivity, enabling the creation of advanced, multiplexed metabolic probes[1][2].
This guide objectively benchmarks L-GLUTAMINE-N-T-BOC (ALPHA-15N+) against standard metabolic tracers, detailing the mechanistic causality behind tracer selection and providing self-validating experimental workflows.
Mechanistic Profiling of Glutamine Tracers
To select the correct tracer, one must understand the distinct metabolic fates of glutamine's carbon skeleton and its two nitrogen atoms (alpha and amide).
-
[U-13C]-L-Glutamine: The gold standard for tracking the carbon skeleton. It is primarily used to measure anaplerosis into the TCA cycle, quantifying the generation of citrate, malate, and fumarate in highly proliferative tissues like tumors[3].
-
L-Glutamine (Amide-15N): Tracks the side-chain nitrogen. This tracer is strictly required for measuring nucleotide biosynthesis (purines and pyrimidines) and hexosamine biosynthesis via amidotransferase activity[3].
-
L-Glutamine (Alpha-15N): Tracks the backbone nitrogen. It is utilized to monitor transaminase activity, specifically tracking the conversion of glutamine into glutamate, and subsequently into alanine and proline[4].
-
L-GLUTAMINE-N-T-BOC (ALPHA-15N+): Not used directly as a biological tracer. Instead, the Boc group sterically and electronically shields the alpha-amine. This forces synthetic conjugation reactions (e.g., attaching a Rhodamine dye or a NeuCode mass tag) to occur exclusively at the side-chain or C-terminus. Once synthesized and deprotected, the resulting custom probe can be used to track spatial glutamine shuttling (e.g., via astroglial networks) or enable up to 96-plex MS quantification[1][2].
Metabolic bifurcation of Glutamine's Amide and Alpha nitrogens into distinct cellular pathways.
Quantitative Benchmarking & Performance Data
When designing an assay, the analytical modality dictates the tracer. Table 1 summarizes the performance metrics and limits of detection (LOD) based on validated metabolomic studies.
Table 1: Experimental Performance Metrics of Glutamine Tracers
| Tracer Type | Primary Application | Multiplexing Capacity | Max Isotopic Enrichment | Limit of Detection (LOD) |
| L-Glutamine (Alpha-15N) | Transamination Tracking | Singleplex | ~44% (Alanine) / ~41% (Proline) | ~17 pg (15N via CRIMS)[4] |
| L-Glutamine (Amide-15N) | Biosynthetic Tracking | Singleplex | >90% (Nucleotides) | Picomolar range (LC-MS)[3] |
| [U-13C]-L-Glutamine | TCA Cycle Anaplerosis | Singleplex | 30–40% (Krebs Intermediates) | Picomolar range (LC-MS)[3] |
| L-GLUTAMINE-N-T-BOC (ALPHA-15N+) | Custom Probe / Tag Synthesis | Up to 96-plex (NeuCode) | >98% (Post-conjugation) | Femtomolar (with MS tags)[2][5] |
Self-Validating Experimental Protocols
To ensure scientific integrity, every metabolic assay must be designed as a self-validating system. Below are the step-by-step methodologies for utilizing both standard and Boc-protected tracers, emphasizing the causality behind each experimental choice.
Protocol A: Direct Metabolic Flux Analysis using L-Glutamine (Alpha-15N)
This protocol is the standard for tracking nitrogen flux through transaminase networks[4].
-
Media Formulation: Formulate DMEM lacking unlabeled glutamine. Supplement with 12 mM L-Glutamine (Alpha-15N).
-
Causality: Unlabeled glutamine must be completely depleted to prevent isotopic dilution, maximizing the signal-to-noise ratio of the 15N tracer[4].
-
-
Cell Incubation: Plate target cells (e.g., Hep G2) and incubate for up to 144 hours.
-
Causality: Extended incubation ensures steady-state isotopic enrichment, allowing transaminases to fully distribute the 15N into downstream alanine and proline pools[4].
-
-
Metabolic Quenching & Extraction: Rapidly aspirate media and quench metabolism using cold 80% methanol (-80°C).
-
Causality: Cold methanol halts enzymatic activity instantly, preventing post-lysis metabolic interconversion and preserving the in vivo isotopic snapshot.
-
-
MS Analysis: Analyze the cytosolic fraction via Chemical Reaction Interface Mass Spectrometry (CRIMS) or high-resolution LC-MS.
-
Causality: CRIMS selectively monitors the 15N/14N ratio, providing a self-validating readout of nitrogen flux independent of the carbon skeleton[4].
-
Protocol B: Custom Probe Synthesis using L-GLUTAMINE-N-T-BOC (ALPHA-15N+)
Direct application of Boc-protected amino acids to live cells results in poor metabolic integration due to the stable carbamate linkage. The tracer must be functionalized and subsequently deprotected[1].
-
Conjugation: Dissolve L-GLUTAMINE-N-T-BOC (ALPHA-15N+) and your reporter molecule (e.g., an amine-reactive fluorophore or a NeuCode mass tag precursor) in dry DMF. Add EDCI and DMAP under an argon atmosphere. Stir for 12 hours[1][2].
-
Causality: The Boc group sterically and electronically shields the alpha-amine. This prevents the formation of inactive, cross-linked polymers and ensures the reporter strictly conjugates to the intended functional group.
-
-
Acidic Deprotection: Remove the solvent and resuspend the intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir for 1 hour at room temperature.
-
Causality: TFA cleaves the Boc carbamate. This step is non-negotiable; native cellular transporters (like ASCT2) and transaminases require a free alpha-amine for physiological substrate recognition[1].
-
-
HPLC Purification: Isolate the final functionalized 15N-probe using preparative HPLC.
-
Causality: Removes cytotoxic TFA residues and unreacted fluorophores, ensuring that subsequent live-cell assays measure true metabolic uptake rather than artifactual toxicity.
-
-
Dual-Modality Tracing: Introduce the functionalized probe into live-cell cultures.
-
Causality: Researchers can now visually track spatial glutamine shuttling using super-resolution microscopy, while simultaneously quantifying 15N incorporation into downstream metabolites via MS[1].
-
Workflow for synthesizing custom metabolic probes from Boc-protected 15N-Glutamine.
Conclusion
While standard [alpha-15N] and [U-13C] glutamine isotopes remain the workhorses of traditional metabolic flux analysis, they lack the chemical flexibility required for next-generation spatial and multiplexed metabolomics. By benchmarking L-GLUTAMINE-N-T-BOC (ALPHA-15N+) against these standards, it becomes clear that Boc-protection is not merely a synthetic artifact, but a critical enabling technology. It provides researchers with the precise chemical control needed to engineer highly sophisticated, dual-modality metabolic probes and ultra-high-throughput MS tags.
References
-
Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture. PubMed. 4
-
Identifying strategies to target the metabolic flexibility of tumours. eScholarship. 3
-
Physiological synaptic activity and recognition memory require astroglial glutamine. PMC. 1
-
High Throughput Metabolomics using 96-plex Isotope Tagging. ChemRxiv.2
-
ISOTEC® Stable Isotopes. MilliporeSigma. 5
Sources
- 1. Physiological synaptic activity and recognition memory require astroglial glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. escholarship.org [escholarship.org]
- 4. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Publish Comparison Guide: Quantitative Accuracy of L-Glutamine-N-t-Boc (alpha-15N) in Proteomics
This guide objectively analyzes the quantitative accuracy of L-Glutamine-N-t-Boc (alpha-15N) in proteomics. It addresses the specific utility of this isotopically labeled building block, its limitations regarding mass shift sufficiency, and the requisite experimental conditions to ensure high-fidelity data.
Product Focus: L-Glutamine-N-t-Boc (
Part 1: Executive Summary & Verdict
The Verdict:
L-Glutamine-N-t-Boc (
Unlike Uniformly Labeled (
Best Use Case:
-
Poly-Q Peptides: Quantifying Glutamine-repeat proteins (e.g., Huntingtin) where multiple labels accumulate to create a distinct mass shift.
-
NMR-Driven Proteomics: Where the specific
- N spin system is required for backbone assignment. -
Cost-Sensitive High-Res Workflows: Utilizing Orbitrap/FT-ICR instruments that can resolve the isotopic fine structure of the labeled standard from the natural M+1 peak.
Part 2: Technical Deep Dive & Comparative Analysis
The Mass Shift Challenge (The +1 Da Problem)
The critical factor in quantitative proteomics using Stable Isotope Dilution (SID) is the Mass Difference (
-
Ideal Scenario (
m 6 Da): The heavy peptide's monoisotopic peak sits in a "silent" region of the spectrum, free from the light peptide's isotopic envelope. -
L-Glutamine-
- N Scenario ( m +1 Da): The heavy peptide's monoisotopic peak co-elutes and overlaps almost perfectly with the M+1 isotope peak of the light peptide (which arises from natural C abundance).
Implication for Accuracy: Without mathematical correction, the "Heavy" signal will be contaminated by the "Light" M+1 signal, leading to an underestimation of the L/H ratio and poor linearity at low concentrations.
Comparative Performance Table
| Feature | L-Glutamine- | U- | Isobaric Tagging (TMT/iTRAQ) | Label-Free Quantification |
| Mass Shift | +1 Da (per residue) | +6 Da (per residue) | Isobaric (Reporter Ion) | N/A |
| Quantification Type | Absolute (with curve) | Absolute (Gold Standard) | Relative | Relative |
| Isotopic Overlap | High (Requires Deconvolution) | None (Clean separation) | None (MS2 based) | N/A |
| Instrument Req. | High Resolution (R > 60k) | Standard (Triple Quad ok) | High Resolution | Any |
| Cost Efficiency | High (Cheaper synthesis) | Moderate | Moderate | Very High |
| Synthesis Chemistry | Boc-SPPS (Specialized) | Fmoc/Boc available | N-terminal labeling | N/A |
| CV% (Accuracy) | 10-15% (after correction) | < 5% | 5-10% | 20-30% |
Chemical Context: Why Boc?
The "N-t-Boc" protection indicates this reagent is designed for Boc-chemistry SPPS .
-
Causality: Boc chemistry requires cleavage with anhydrous Hydrogen Fluoride (HF) or TFMSA. This is harsher than Fmoc chemistry.
-
Why use it? Boc synthesis is preferred for synthesizing "difficult" sequences (prone to aggregation) or thioester peptides used in Native Chemical Ligation . If your target proteomic standard requires ligation or contains base-sensitive moieties, this Boc-derivative is the correct choice.
Part 3: Experimental Protocol (Self-Validating System)
To ensure quantitative accuracy with this specific reagent, you must validate the Isotopic Purity and correct for Isotopic Overlap .
Workflow Diagram (DOT)
Caption: Workflow for generating and utilizing 15N-Gln standards via Boc-SPPS, emphasizing the critical QC and Deconvolution steps.
Step-by-Step Methodology
Phase 1: Synthesis of the AQUA Peptide
-
Resin Loading: Use a PAM or MBHA resin for Boc chemistry.
-
Coupling: Activate L-Glutamine-N-t-Boc (
- N) (3-5 eq) using HBTU/DIEA.-
Critical Step: Ensure the side-chain amide is protected (e.g., Xanthyl) if available, or minimize activation time to prevent dehydration of Gln to nitrile (Glp formation).
-
-
Cleavage: Perform HF cleavage (low/high HF method) to remove the Boc group and side-chain protectors.
-
Purification: RP-HPLC to >95% purity.
Phase 2: Mass Spectrometric Validation (The Self-Validating Step)
Before using the standard, you must determine the Isotope Incorporation Efficiency (IIE) .
-
Infuse the pure standard into the MS.
-
Measure the ratio of the Monoisotopic Peak (M) to the Unlabeled Peak (M-1).
-
Requirement: The unlabeled fraction must be <1% to prevent "reverse" interference with the endogenous signal.
Phase 3: Quantitative Assay (MRM/PRM)
-
Spike-In: Add the heavy peptide to the tryptic digest of your biological sample at a concentration near the expected endogenous level.
-
Chromatography: Use a shallow gradient to ensure maximum separation, though heavy/light pairs will co-elute perfectly.
-
Detection:
-
Method A (High Res - Recommended): Use an Orbitrap (Res > 60k). Extract the Exact Mass of the Heavy Isotope (
5 ppm). -
Method B (Triple Quad): Select transitions specific to the heavy fragment ions.
-
Note: Since the label is on the backbone
-N, y-ions and b-ions containing the Gln residue will shift by +1 Da. Select fragments containing the Gln to maintain specificity.
-
-
Phase 4: Mathematical Deconvolution
Calculate the corrected ratio (
Failure to apply this correction will result in gross overestimation of the heavy standard's relative intensity, leading to quantitative error.
References
-
Cambridge Isotope Laboratories. (2024). L-Glutamine-N-t-Boc (alpha-15N) Product Specification. CIL Catalog. Link
-
Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative.[1][2][3][4][5] Nature Chemical Biology, 1(5), 252-262. Link
-
MacCoss, M. J., et al. (2003). Measurement of the isotope enrichment of peptide precursors in metabolic labeling experiments. Analytical Chemistry, 75(24), 6912-6921. Link
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of L-GLUTAMINE-N-T-BOC (ALPHA-15N+)
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemical substances, including their final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of L-GLUTAMINE-N-T-BOC (ALPHA-15N+), ensuring the safety of personnel and adherence to environmental regulations. Our approach is grounded in the principles of chemical hygiene, regulatory compliance, and a clear understanding of the material's specific properties.
Core Principle: Hazard Characterization
Proper disposal begins with a thorough understanding of the substance. L-GLUTAMINE-N-T-BOC (ALPHA-15N+) has three key components that inform its handling:
-
L-Glutamine: A common, naturally occurring amino acid, generally not considered hazardous.[1][2]
-
N-t-BOC Group: A tert-butoxycarbonyl protecting group. While the protected amino acid itself is not classified as a hazardous substance, it should be handled with standard laboratory precautions.[3][4] It is incompatible with strong oxidizing agents.[3][5]
-
ALPHA-15N+ Isotope: This is a crucial distinction. Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen.[6] Therefore, this compound does not require any special radiological handling or disposal procedures.[6][] The waste can be managed based solely on its chemical properties, which are identical to the unenriched (¹⁴N) version of the compound.[6]
Based on available Safety Data Sheets (SDS), L-GLUTAMINE-N-T-BOC is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).[3][4] However, all laboratory chemicals must be treated with care and disposed of as chemical waste, never as common refuse.[8]
Essential Safety & Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are equipped with the appropriate PPE to minimize exposure.
-
Eye Protection: Safety glasses with side-shields or safety goggles are mandatory.[1]
-
Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile) should be worn. Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]
-
Body Protection: A standard laboratory coat is required.[3]
-
Respiratory Protection: Not typically required under normal handling of the solid material in well-ventilated areas.[3] If creating fine dust is a possibility, appropriate exhaust ventilation or a dust mask may be necessary.[9]
Step-by-Step Disposal Protocol
The primary factor determining the disposal route is the form of the waste: is it the pure, unused solid, or is it part of a solution?
-
Solid Waste: This includes expired or unused pure L-GLUTAMINE-N-T-BOC (ALPHA-15N+), or contaminated items like weigh boats or paper.
-
Liquid Waste: This applies if the compound has been dissolved in a solvent (e.g., for an experiment). The solvent will dictate the primary hazard class of the waste. For example, if dissolved in methanol (a flammable liquid), the entire solution must be treated as flammable liquid waste.
-
All chemical waste must be collected in a designated, leak-proof container that is chemically compatible with the waste it will hold.[10][11]
-
For Solids: Use a screw-top, wide-mouth container made of polyethylene or another compatible plastic.
-
For Liquids: Use a designated solvent waste container (carboy or bottle), typically provided by your institution's Environmental Health and Safety (EHS) department.[12] Ensure the container material is compatible with the solvent used. For instance, do not store acids in metal containers.[10]
-
Never fill a liquid waste container more than 90% of its capacity to allow for vapor expansion.[10]
Accurate labeling is a critical regulatory requirement.[8][13] Your institution's EHS department will provide specific hazardous waste tags. The label must include:
-
The words "Hazardous Waste".[8]
-
The full, unabbreviated chemical name(s) of all constituents.[8] For mixtures, list every component, including solvents, with their approximate percentages or volumes.
-
The date waste was first added to the container (generation date).[8]
-
The name and contact information of the Principal Investigator (PI).[8]
-
The specific building and room number where the waste was generated.[8]
-
Clear indication of the associated hazards (e.g., Flammable, Corrosive) by checking the appropriate pictograms.[8]
-
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[12][14]
-
Crucially, segregate waste streams by compatibility. Store containers of L-GLUTAMINE-N-T-BOC (ALPHA-15N+) waste away from strong oxidizing agents.[3][14] Keep acids separate from bases, and oxidizers separate from flammable materials.[14]
-
Keep waste containers securely closed at all times, except when adding waste.[12]
-
Once a waste container is full or has been in storage for the maximum allowed time (e.g., up to 12 months for partially filled containers in an SAA, though this can vary), contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.[12][14]
-
Never pour L-GLUTAMINE-N-T-BOC (ALPHA-15N+), either in solid or liquid form, down the drain. [8][14] This is a violation of regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][12]
Data Summary & Quick Reference
| Parameter | Guideline | Rationale & Source |
| Waste Classification | Non-hazardous solid chemical waste. If in solution, classify by solvent. | The compound is not classified as hazardous, and the ¹⁵N isotope is stable (non-radioactive).[3][4][6] |
| Required PPE | Safety glasses, nitrile gloves, lab coat. | Standard practice for handling laboratory chemicals to prevent skin/eye contact.[1][3] |
| Container Type | Sealed, compatible plastic container (HDPE preferred). | Prevents leaks and ensures chemical compatibility.[8][10] |
| Key Label Info | "Hazardous Waste," full chemical names, PI, date. | Required by EPA and OSHA for safety and proper disposal tracking.[8][13] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | Ensures waste is managed safely at the point of generation.[12][14] |
| Incompatibilities | Strong oxidizing agents. | To prevent potentially hazardous chemical reactions.[3][5] |
| Disposal Route | Via institutional EHS/Hazardous Waste Program pickup. | Ensures compliance with federal and local regulations (RCRA).[8][10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of L-GLUTAMINE-N-T-BOC (ALPHA-15N+).
Caption: Decision workflow for disposal of L-GLUTAMINE-N-T-BOC (ALPHA-15N+).
References
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
-
Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. Available at: [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. Available at: [Link]
-
Laboratories - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
How to Dispose of Chemical Waste. Columbia University Environmental Health and Safety. Available at: [Link]
-
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. Available at: [Link]
-
SAFETY DATA SHEET: L-GLUTAMINE. Ajinomoto - AminoScience Division. Available at: [Link]
-
Safety Data Sheet: Boc-L-Glutamine. Carl ROTH. Available at: [Link]
-
Safety Data Sheet: L-Glutamine Solution. Capricorn Scientific. Available at: [Link]
-
Determination of the δ15N of Total Nitrogen in Solids. USGS Publications Warehouse. Available at: [Link]
-
15N labeling. PROMETHEUS – Protocols. Available at: [Link]
-
Nitrogen removal in maturation ponds: tracer experiments with 15N-labelled ammonia. PubMed. Available at: [Link]
Sources
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. ajiaminoscience.eu [ajiaminoscience.eu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. moravek.com [moravek.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. danielshealth.com [danielshealth.com]
- 12. odu.edu [odu.edu]
- 13. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 14. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Personal protective equipment for handling L-GLUTAMINE-N-T-BOC (ALPHA-15N+)
As a Senior Application Scientist, I approach the handling of L-GLUTAMINE-N-T-BOC (ALPHA-15N+) —a highly specialized, stable-isotope-labeled amino acid derivative—with a dual mandate: safeguarding operator health and preserving the absolute integrity of a high-value reagent. The tert-butyloxycarbonyl (Boc) protected, alpha-15N labeled glutamine is a critical building block in solid-phase peptide synthesis (SPPS), nuclear magnetic resonance (NMR) structural biology, and targeted mass spectrometry assays.
While the unlabeled parent compound (CAS 13726-85-7) is generally recognized as non-hazardous under standard GHS classifications[1], the fine particulate nature of the powder presents inhalation risks and extreme susceptibility to static-induced sample loss. This guide establishes the authoritative protocols for Personal Protective Equipment (PPE), environmental controls, and operational workflows required to handle this compound safely and effectively.
Part 1: Physicochemical & Hazard Profile
To design an effective safety and handling protocol, we must first understand the physicochemical behavior of the molecule. The Boc protecting group enhances stability and solubility[2], but the physical form of the compound dictates our logistical approach.
Table 1: Quantitative Data and Safety Profile of L-GLUTAMINE-N-T-BOC (ALPHA-15N+)
| Property | Value / Description | Operational Implication |
| Appearance | White to off-white powder[2] | Highly prone to aerosolization and static cling. |
| Molecular Weight | ~247.25 g/mol (15N labeled) | Requires precise micro-analytical weighing. |
| Melting Point | 113.00 - 116.00 °C (dec.)[3][4] | Stable at room temperature; avoid high heat. |
| Solubility | Soluble in DMF, DMSO, Methanol[4] | PPE must resist these organic solvents during reconstitution. |
| Storage | 2-8°C, sealed and dry[2][4] | Must be equilibrated to room temp before opening to prevent condensation. |
| GHS Classification | Not classified as hazardous[1][5] | Base-level PPE is sufficient for toxicity, but stringent PPE is needed for sample integrity. |
Part 2: Mandatory Personal Protective Equipment (PPE) Matrix
The selection of PPE for this compound is driven by the need to prevent mechanical transfer of the powder, protect the operator from nuisance dust, and prevent biological contamination of the 15N-labeled sample.
-
Hand Protection: Nitrile Examination Gloves (EN 374 compliant) [1]
-
Eye Protection: Safety Goggles with Side Shields (OSHA 29 CFR 1910.133 / EN 166) [3]
-
Causality: The compound is a fine powder. Micro-currents in the lab environment can aerosolize particles, leading to mechanical eye irritation.
-
-
Body Protection: Standard Laboratory Coat [7]
-
Causality: Prevents particulate accumulation on street clothing. For large-scale transfers, a disposable Tyvek sleeve may be added to prevent static attraction of the powder to the arms.
-
-
Respiratory Protection: N95 or P2 Particulate Filter (Conditional) [3][8]
Part 3: Operational Workflow & Handling Protocol
The following self-validating protocol ensures both safety and zero-loss transfer of the expensive isotope.
Step 1: Thermal Equilibration
-
Remove the sealed vial of L-GLUTAMINE-N-T-BOC (ALPHA-15N+) from 2-8°C storage[2][4].
-
Allow it to sit in a desiccator at room temperature for 30 minutes before opening.
-
Scientific Insight: Opening a cold vial introduces atmospheric moisture. Moisture degrades the acid-sensitive Boc-protecting group over time and causes the powder to clump, ruining its solubility profile.
Step 2: Environmental Preparation
-
Ensure the fume hood or powder-handling enclosure is operating at a safe face velocity (typically 0.4–0.6 m/s)[3].
-
Wipe down the analytical balance with 70% ethanol and allow it to dry.
-
Scientific Insight: Use an anti-static gun (ionizer) on the weighing spatulas and weigh boats. Boc-protected amino acids are notorious for static cling, which can cause the 15N powder to repel from the spatula, leading to inaccurate yields and environmental contamination.
Step 3: Weighing and Transfer
-
Don all required PPE (Gloves, Goggles, Lab Coat)[3].
-
Using a grounded micro-spatula, carefully transfer the required mass into a pre-tared, anti-static weigh boat. Avoid rapid movements to prevent dust formation[3].
-
Promptly seal the source vial and wrap the cap with Parafilm to exclude moisture before returning it to 2-8°C storage.
Step 4: Reconstitution
-
Transfer the weighed powder into the reaction vessel.
-
Add the appropriate solvent (e.g., DMF). The compound is highly soluble in these organic solvents (e.g., 1 mmol in 2 mL DMF)[4][6].
-
Scientific Insight: Always add the powder to the vessel first, then wash the weigh boat with the solvent to ensure quantitative transfer of the expensive 15N isotope.
Fig 1. Step-by-step operational workflow for handling L-GLUTAMINE-N-T-BOC (ALPHA-15N+).
Part 4: Spill Management & Disposal Plan
Even with meticulous technique, spills can occur. Because the compound is not highly toxic[5], the primary goals are containment, minimizing slip-hazards, and preventing cross-contamination.
Immediate Action & Mechanical Recovery:
-
Isolate the spill area. If a large cloud of dust is generated, step back and allow the laboratory ventilation system to clear the air.
-
Do NOT use water to clean up the dry powder initially, as it may form a slippery residue or degrade the compound.
-
Use a dedicated anti-static brush and dustpan to sweep up the solid, or shovel it into suitable containers for disposal[3][5].
Chemical Decontamination & Disposal: 4. Once the bulk powder is removed, wipe the area with a paper towel dampened with 70% ethanol or methanol to dissolve and remove any residual Boc-L-Glutamine. 5. Place all recovered powder and contaminated wipes into a designated solid chemical waste container. 6. Dispose of in accordance with local environmental regulations. Do not flush down the drain or release into the environment[3][5].
Fig 2. Sequential logic for managing dry powder spills of Boc-protected amino acids.
References
-
Carl Roth GmbH. "Safety Data Sheet: Boc-L-Glutamine PEPTIPURE® ≥97 %, for biochemistry." Carl Roth, 1
-
Chem-Impex International. "Boc-L-glutamine - Chem-Impex." Chem-Impex,2
-
CDH Fine Chemical. "MATERIAL SAFETY DATA SHEET: BOC-L-Glutamine." CDH Fine Chemical, 7
-
Fisher Scientific. "SAFETY DATA SHEET: N(alpha)-Boc-L-glutamine." Fisher Scientific, 3
-
ThermoFisher Scientific. "SAFETY DATA SHEET: N(alpha)-Boc-L-glutamine." ThermoFisher, 5
-
Fisher Scientific. "N(alpha)-Boc-D-glutamine, 98+%." Fisher Scientific, 6
-
ChemicalBook. "N-(tert-Butoxycarbonyl)-L-glutamine Properties and Uses." ChemicalBook, 4
Sources
- 1. carlroth.com [carlroth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. N-(tert-Butoxycarbonyl)-L-glutamine | 13726-85-7 [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. N(alpha)-Boc-D-glutamine, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. N-(tert-Butoxycarbonyl)-L-glutamine | 13726-85-7 [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
